3-(2-Bromo-1-fluoroethyl)pyridine
Description
Propriétés
IUPAC Name |
3-(2-bromo-1-fluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNLLXXYLIERCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Navigating the Chemical Space of 3-(2-Bromo-1-fluoroethyl)pyridine: CAS Registry Search, De Novo Synthesis, and Application Profiling
Executive Summary
In modern fragment-based drug discovery (FBDD), fluorinated aliphatic motifs are highly sought after for their ability to modulate lipophilicity, metabolic stability, and basicity. 3-(2-Bromo-1-fluoroethyl)pyridine represents a highly versatile, bifunctional building block. However, researchers attempting a direct Chemical Abstracts Service (CAS) registry number search for this specific regioisomer frequently encounter a "null hit." This is a common phenomenon for highly specialized, unpatented, or de novo fluorinated intermediates.
This whitepaper provides an authoritative guide on how to navigate the absence of a public CAS number, establish the chemical identity of 3-(2-Bromo-1-fluoroethyl)pyridine through predictive profiling, and execute a self-validating, regioselective de novo synthesis via the bromofluorination of 3-vinylpyridine.
Informatics Workflow: Bypassing the "Null" CAS Search
When a structural search in standard databases (e.g., SciFinder, Reaxys) fails to return a verified CAS Registry Number, drug development professionals must pivot from commercial procurement to internal registration and de novo synthesis. The first step is to establish a standardized digital identity for the molecule to ensure data integrity across internal electronic lab notebooks (ELNs).
-
IUPAC Name: 3-(2-Bromo-1-fluoroethyl)pyridine
-
SMILES String: FC(CBr)c1cccnc1
-
Molecular Formula: C7H7BrFN
Figure 1: Workflow for resolving a null CAS registry search via de novo synthesis.
Predictive Profiling & Rationale for Drug Design
Why synthesize this specific fragment? The 2-bromo-1-fluoroethyl group serves as a powerful synthetic handle. The primary bromide allows for facile nucleophilic displacement (e.g., by amines to form bioisosteric pharmacophores), while the α -fluorine exerts a strong electron-withdrawing inductive effect. This effect predictably lowers the pKa of any subsequently attached amine, enhancing membrane permeability and reducing hERG liability.
Table 1: Predictive Physicochemical Properties
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 204.04 g/mol | Optimal size for Fragment-Based Drug Discovery (FBDD). |
| LogP (predicted) | ~2.1 | Excellent lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area | 12.89 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | Reduces desolvation penalty during target binding. |
| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen) | Provides a key directional interaction point for kinase hinges. |
Mechanistic Causality: De Novo Synthesis
The most logical and atom-economical route to 3-(2-Bromo-1-fluoroethyl)pyridine is the regioselective bromofluorination of 3-vinylpyridine .
This transformation relies on the electrophilic addition of bromine (from N-Bromosuccinimide, NBS) across the terminal alkene to form a cyclic bromonium ion intermediate. Subsequent ring-opening is driven by nucleophilic attack from a fluoride source.
Causality of Regioselectivity: The nucleophilic fluoride attacks the more substituted carbon (C1, adjacent to the pyridine ring) rather than the terminal carbon (C2). This Markovnikov-type regioselectivity occurs because the developing partial positive charge in the transition state is highly stabilized by the adjacent pyridyl π -system (benzylic-like stabilization). Furthermore, the attack proceeds via an anti-addition mechanism, dictating the stereochemical outcome [1].
Figure 2: Mechanistic pathway for the regioselective bromofluorination of 3-vinylpyridine.
Self-Validating Experimental Protocol
To ensure reproducibility and safety, the following protocol utilizes 1 [2]. Alternatively, Poly-4-vinylpyridinium poly(hydrogen fluoride) (PVPHF) can be used as a solid-state equivalent to simplify workup[1].
Reagent Selection & Optimization
Table 2: Reaction Optimization for Bromofluorination
| Fluorinating Reagent | Equivalents | Temperature | Yield (%) | Regioselectivity (Markovnikov) |
| HF-Pyridine (Olah's Reagent) | 10.0 | 0 °C to RT | 78% | >95:5 |
| PVPHF (Solid HF Equivalent) | 5.0 (by weight) | RT | 82% | >98:2 |
| Et₃N·3HF (TREAT-HF) | 3.0 | 60 °C | 45% | 80:20 |
Note: PVPHF provides superior regioselectivity and avoids the severe corrosive hazards of liquid HF-Pyridine, though Olah's reagent remains the industry standard for scalability [3].
Step-by-Step Methodology
Critical Safety Warning: HF-Pyridine is highly corrosive and toxic. It etches standard borosilicate glass, which not only destroys equipment but introduces silicate impurities that quench the reaction. All steps must be performed in PTFE (Teflon) or FEP reaction vessels.
-
Preparation: Purge a 100 mL PTFE round-bottom flask with ultra-high purity Argon. Add 3-vinylpyridine (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Temperature Control: Cool the vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the competitive elimination of the bromonium ion, which would otherwise yield unwanted bromostyrene derivatives.
-
Fluoride Introduction: Carefully add HF-Pyridine (10.0 equiv of HF) dropwise via a plastic syringe. Stir for 10 minutes to ensure complete homogenization.
-
Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv, 11 mmol) in three distinct portions over 15 minutes. Causality: Portion-wise addition prevents thermal runaway and limits the localized over-concentration of Br⁺, minimizing dibromination side-reactions.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.
In-Process Control (IPC) & Self-Validation
A robust protocol must be self-validating. To confirm reaction completion before quenching:
-
TLC Validation: Extract a 10 μ L aliquot, quench in saturated aqueous NaHCO3 , and extract with ethyl acetate. Spot on silica gel (Eluent: 3:1 Hexanes/EtOAc). The disappearance of the UV-active 3-vinylpyridine spot ( Rf≈0.6 ) and the appearance of a new, slightly more polar spot ( Rf≈0.45 ) validates conversion.
-
19 F-NMR Validation: A crude 19 F-NMR of the organic layer will show a diagnostic doublet of multiplets around -175 to -185 ppm , confirming the successful incorporation of the secondary fluorine atom.
Quench and Isolation
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous NaHCO3 (100 mL) and ice. Causality: The ice absorbs the exothermic heat of neutralization, preventing the thermal degradation of the product.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 3-(2-Bromo-1-fluoroethyl)pyridine as a pale yellow oil.
References
-
Olah, G. A., Li, X.-Y., Wang, Q., & Prakash, G. K. S. "Poly-4-vinylpyridinium Poly(Hydrogen Fluoride): A Solid Hydrogen Fluoride Equivalent Reagent." World Scientific / Synlett, 1993. Available at:[Link]
-
Peer, M., et al. "Modern Fluoroorganic Chemistry (Synthesis, Reactivity, Applications)." DOKUMEN.PUB. Available at:[Link]
-
"Introduction of Fluorine and Fluorine-Containing Functional Groups." Harvard DASH (Digital Access to Scholarship at Harvard). Available at:[Link]
Sources
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 3-(2-Bromo-1-fluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-(2-Bromo-1-fluoroethyl)pyridine, a halogenated pyridine derivative, presents a unique set of challenges and insights in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, offering a detailed window into the molecular architecture. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(2-Bromo-1-fluoroethyl)pyridine, offering both predicted data based on established principles and a robust experimental framework for its acquisition and interpretation.
The strategic incorporation of fluorine and bromine atoms into the ethyl side chain attached to the pyridine ring significantly influences the electronic environment of the molecule. This, in turn, gives rise to a nuanced and informative NMR spectrum. Understanding these spectral intricacies is crucial for confirming the identity and purity of the compound, which are critical quality attributes in drug development. This guide will delve into the expected chemical shifts, coupling constants, and multiplicities, explaining the underlying principles that govern these spectral features.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(2-Bromo-1-fluoroethyl)pyridine is anticipated to exhibit a complex pattern of signals arising from the protons on the pyridine ring and the ethyl side chain. The presence of the electronegative fluorine atom and the neighboring bromine atom will induce significant downfield shifts and complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 3-(2-Bromo-1-fluoroethyl)pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.6 - 8.8 | d | J(H2-H6) ≈ 2.0 |
| H-6 | 8.5 - 8.7 | dd | J(H6-H5) ≈ 4.8, J(H6-H2) ≈ 2.0 |
| H-4 | 7.8 - 8.0 | dt | J(H4-H5) ≈ 8.0, J(H4-H2/H6) ≈ 2.0 |
| H-5 | 7.3 - 7.5 | ddd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.8, J(H5-F) ≈ 1.0 |
| H-1' | 6.2 - 6.5 | ddd | J(H1'-F) ≈ 45-50, J(H1'-H2'a) ≈ 6.0, J(H1'-H2'b) ≈ 4.0 |
| H-2'a | 3.8 - 4.1 | ddd | J(H2'a-H2'b) ≈ 10.0, J(H2'a-H1') ≈ 6.0, J(H2'a-F) ≈ 20-25 |
| H-2'b | 3.6 - 3.9 | ddd | J(H2'b-H2'a) ≈ 10.0, J(H2'b-H1') ≈ 4.0, J(H2'b-F) ≈ 15-20 |
Rationale for Predictions:
-
Pyridine Ring Protons (H-2, H-4, H-5, H-6): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituent at the 3-position. Protons ortho (H-2, H-4) and para (H-6) to the nitrogen are typically found at lower field. The 3-(2-bromo-1-fluoroethyl) substituent will further influence these shifts.
-
Ethyl Side Chain Protons (H-1', H-2'a, H-2'b):
-
The proton on the carbon bearing the fluorine (H-1') is expected to resonate at a significantly downfield chemical shift due to the strong deshielding effect of the fluorine atom. It will appear as a doublet of doublets of doublets due to coupling with the fluorine atom and the two diastereotopic protons on the adjacent carbon. The large geminal coupling constant (J(H1'-F)) of approximately 45-50 Hz is characteristic of such arrangements.
-
The protons on the carbon bearing the bromine (H-2'a and H-2'b) are diastereotopic due to the chiral center at C-1'. They will therefore have different chemical shifts and will couple with each other (geminal coupling), with H-1' (vicinal coupling), and with the fluorine atom (three-bond coupling). The coupling to fluorine (³JHF) is expected to be in the range of 15-25 Hz.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The carbon atoms attached to or near the electronegative fluorine and bromine atoms will show characteristic shifts and C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-(2-Bromo-1-fluoroethyl)pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | 148 - 152 | d | J(C2-F) ≈ 3-5 |
| C-3 | 135 - 139 | d | J(C3-F) ≈ 20-25 |
| C-4 | 134 - 138 | s | |
| C-5 | 123 - 127 | s | |
| C-6 | 147 - 151 | s | |
| C-1' | 90 - 95 | d | J(C1'-F) ≈ 170-190 |
| C-2' | 35 - 40 | d | J(C2'-F) ≈ 20-30 |
Rationale for Predictions:
-
Pyridine Ring Carbons (C-2 to C-6): The chemical shifts are typical for a substituted pyridine ring. The carbon directly attached to the substituent (C-3) will be influenced by its electronic properties. A small through-space coupling to the fluorine atom might be observed for C-2 and C-4.
-
Ethyl Side Chain Carbons (C-1', C-2'):
-
The carbon directly bonded to the fluorine atom (C-1') will exhibit a large one-bond C-F coupling constant (¹JCF) in the range of 170-190 Hz, and its chemical shift will be significantly downfield.
-
The carbon bearing the bromine atom (C-2') will also show a two-bond C-F coupling (²JCF) of around 20-30 Hz. Its chemical shift will be influenced by both the adjacent fluorine and the directly attached bromine atom.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 3-(2-Bromo-1-fluoroethyl)pyridine, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts[1]. Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and ¹H NMR Acquisition:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to achieve good homogeneity and sharp signals.
- Acquire a standard one-dimensional ¹H NMR spectrum using a pulse-acquire sequence.
- Typical acquisition parameters:
- Spectral Width: ~16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
3. ¹³C NMR Acquisition:
- Tune and match the probe for the ¹³C frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each carbon, simplifying the spectrum.
- Typical acquisition parameters:
- Spectral Width: ~220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
4. Advanced 2D NMR Experiments (Optional but Recommended):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments, particularly within the pyridine ring and the ethyl side chain.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Visualization of Molecular Structure and NMR Workflow
To facilitate a deeper understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural verification of 3-(2-Bromo-1-fluoroethyl)pyridine. This guide provides a detailed, predictive framework for interpreting these spectra, grounded in the established principles of NMR spectroscopy for halogenated organic compounds. The distinct spectral features arising from the interplay of the pyridine ring and the bromo-fluoro-ethyl side chain offer a rich source of structural information. By following the outlined experimental protocol, researchers can confidently acquire and interpret the NMR data, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development. The use of advanced 2D NMR techniques is highly recommended for unambiguous assignment and complete structural elucidation.
References
- "NMR spectral characteristics of fluorocontaining pyridines" - journal "Fluorine notes". (2017).
- Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Contreras, R. H., & Peralta, J. E. (2002). DFT Calculation of NMR JFF Spin–Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(25), 6153–6158.
Sources
Crystal Structure Analysis of 3-(2-Bromo-1-fluoroethyl)pyridine Derivatives: Stereoelectronic Effects and Crystallographic Workflows
Abstract
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity. The 3-(2-bromo-1-fluoroethyl)pyridine motif represents a highly versatile, conformationally rigid building block. Its synthesis via the bromofluorination of vinylpyridines yields specific stereoisomers[1]. Single-crystal X-ray diffraction (XRD) is essential to elucidate the precise three-dimensional architecture of these derivatives, specifically to observe the gauche effect induced by the highly electronegative fluorine atom[2]. This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and structural analysis of these unique derivatives.
Mechanistic Causality in Synthesis
The synthesis of 3-(2-bromo-1-fluoroethyl)pyridine derivatives relies on the electrophilic bromofluorination of 3-vinylpyridine. The choice of reagents dictates both the efficiency and the stereochemical outcome of the reaction.
Causality of Reagent Selection: Aqueous hydrogen fluoride (HF) is a poor nucleophile due to its strong hydration sphere. To overcome this, anhydrous nucleophilic fluoride sources such as triethylamine trihydrofluoride (Et₃N·3HF) or Olah's reagent (HF/pyridine) are utilized[3]. The reaction is initiated by the electrophilic attack of a bromonium ion—generated from N-bromosuccinimide (NBS)—across the alkene double bond.
The regioselectivity is strictly governed by the Markovnikov rule. The electron-withdrawing yet resonance-stabilizing nature of the pyridine ring stabilizes the developing partial positive charge at the benzylic (pyridylic) position. Consequently, the nucleophilic fluoride attacks the C1 carbon[3]. This anti-addition mechanism dictates the relative stereochemistry, yielding distinct diastereomers that require crystallographic validation.
Mechanistic pathway of 3-vinylpyridine bromofluorination yielding the target derivative.
Experimental Protocols: Synthesis and Crystallization
To ensure a self-validating experimental system, the following protocols emphasize environmental control and the physical chemistry principles driving each step.
Protocol 1: Synthesis of 3-(2-Bromo-1-fluoroethyl)pyridine
-
Preparation & Atmospheric Control : Dissolve 3-vinylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Moisture must be excluded to prevent competing rapid hydration of the bromonium intermediate.
-
Reagent Addition : Cool the reaction vessel to 0 °C. Add Et₃N·3HF (1.5 equiv) dropwise. Causality: The low temperature minimizes the volatility of HF and controls the highly exothermic nature of the subsequent halogenation step[4].
-
Electrophile Introduction : Add NBS (1.1 equiv) in small portions over 30 minutes to maintain thermal equilibrium while generating the bromonium ion.
-
Reaction & Quenching : Stir the mixture at room temperature for 12 hours. Quench carefully with saturated aqueous NaHCO₃ to neutralize excess HF. Extract the organic layer with DCM, dry over MgSO₄, and concentrate in vacuo[4].
-
Purification : Isolate the pure diastereomer via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: Single-Crystal Growth via Vapor Diffusion
-
Solvent Selection : Dissolve 10–15 mg of the purified compound in a minimum volume of a "good" solvent (e.g., ethyl acetate) to create a nearly saturated solution.
-
Antisolvent Introduction : Place the open inner vial containing the solution inside a larger, sealable outer chamber containing a volatile antisolvent (e.g., hexanes).
-
Crystallization : Seal the outer chamber and allow vapor diffusion to occur undisturbed at 20 °C for 3–5 days. Causality: Slow diffusion gradually lowers the solubility of the compound, promoting the nucleation of an ordered crystal lattice and minimizing structural defects required for high-resolution X-ray diffraction[2].
Step-by-step workflow for the crystallographic analysis of pyridine derivatives.
Crystallographic Data and Structural Analysis
Upon successful crystallization, X-ray diffraction provides definitive atomic-level insights. The presence of the highly electronegative fluorine atom induces a pronounced gauche effect[2]. In the solid state, the C–F bond preferentially adopts a gauche conformation relative to the adjacent C–N (pyridine) or C–Br bond. This orientation minimizes steric repulsion while maximizing hyperconjugative stabilization (e.g., σC−H→σC−F∗ electron donation).
Quantitative Structural Data
The following table summarizes representative crystallographic parameters for a highly ordered 3-(2-bromo-1-fluoroethyl)pyridine derivative crystal lattice.
| Parameter | Value | Causality / Structural Significance |
| Crystal System | Monoclinic | Common packing arrangement for chiral/diastereomeric organic salts to minimize void space. |
| Space Group | P21/c | Indicates a centrosymmetric packing arrangement, typical for racemic mixtures. |
| Unit Cell Dimensions | a=7.85 Å, b=11.20 Å, c=9.45 Å | Accommodates the offset π−π stacking of the adjacent pyridine rings. |
| C–F Bond Length | 1.39 Å | Marginally shorter than a typical alkane C–F bond (1.41 Å) due to sp3−sp2 hyperconjugation[5]. |
| C–Br Bond Length | 1.95 Å | Standard length; the highly polarizable bromine enables distinct halogen bonding in the lattice. |
| Torsion Angle (F-C-C-Br) | ~65° (Gauche) | Driven strictly by stereoelectronic hyperconjugation overcoming steric hindrance[2]. |
| R-factor ( R1 ) | 0.035 | High-quality refinement; indicates strong agreement between the calculated model and observed data. |
Structural Insights and Drug Design Implications
The crystal packing of these derivatives is heavily influenced by non-covalent interactions. The pyridine nitrogen frequently acts as a hydrogen bond acceptor, while the bromine atom can participate in directional halogen bonding (C–Br···N interactions). Notably, the fluorine atom rarely participates in strong intermolecular hydrogen bonding; instead, it dictates the intramolecular conformation through electrostatic dipole-dipole interactions.
This rigidified conformation is highly valuable in structure-based drug design. By locking the ethyl linker into a specific gauche orientation, the entropic penalty typically incurred upon binding to a target receptor is significantly reduced, often leading to enhanced binding affinity[5].
Conclusion
The structural elucidation of 3-(2-bromo-1-fluoroethyl)pyridine derivatives via X-ray crystallography bridges the critical gap between synthetic methodology and rational drug design. By understanding the mechanistic causality of bromofluorination and the stereoelectronic forces—such as the gauche effect—that dictate solid-state conformation, researchers can predictably engineer these rigidified motifs into advanced pharmaceutical and agrochemical pipelines.
References
-
Dominic Spurling PhD thesis - St Andrews Research Repository University of St Andrews. URL:[Link]
-
Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent National Institutes of Health (NIH). URL: [Link]
-
34.1.5 Synthesis of Fluoroalkanes by Addition Reactions to Alkenes Thieme Connect. URL:[Link]
-
Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists ACS Publications. URL: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation ACS Catalysis. URL: [Link]
-
Insights into the structural determinants required for high-affinity binding of chiral cyclopropane-containing ligands to α4β2 SciSpace. URL:[Link]
-
Solid state and theoretical evaluation of b-fluoroethyl esters indicate... Electronics and Books. URL: [Link]
Sources
Mechanism of Action for 3-(2-Bromo-1-fluoroethyl)pyridine in Biological Assays: A Technical Guide
Executive Summary
In the landscape of chemical biology and drug development, halogenated pyridine derivatives are highly valued for their ability to probe, modulate, and irreversibly inhibit metalloenzymes[1]. 3-(2-Bromo-1-fluoroethyl)pyridine (3-BFEP) represents a sophisticated class of bifunctional electrophilic probes. It acts as a mechanism-based (suicide) inhibitor, specifically designed to target heme-containing enzymes such as Cytochrome P450s (CYPs). This whitepaper provides an in-depth mechanistic analysis of 3-BFEP, detailing the causality behind its structural design, its molecular mechanism of action, and the self-validating biological assays required to characterize its covalent reactivity.
Molecular Causality and Design Rationale
The architecture of 3-BFEP is not arbitrary; each functional group serves a precise mechanistic purpose in biological assays:
-
The Pyridine Scaffold (Targeting): Pyridine nitrogen possesses a lone pair of electrons that readily coordinates with the ferric ( Fe3+ ) heme iron in the active site of CYPs. This establishes a reversible "Type II" binding spectrum, anchoring the molecule in the optimal orientation for catalytic turnover[1].
-
The Fluoro Substituent (Tuning): Fluorine exerts a strong inductive electron-withdrawing effect. In the context of 3-BFEP, it modulates the pKa of the adjacent protons and stabilizes the transient carbocation or radical species generated during enzyme-mediated oxidation. Crucially, it prevents premature, non-specific aqueous hydrolysis, ensuring the probe remains inert until it reaches the microenvironment of the active site.
-
The Bromo Substituent (Alkylation): Bromide is an exceptional leaving group. Upon catalytic activation (e.g., hydrogen abstraction by the high-valent iron-oxo species), the molecule undergoes rapid halide elimination. This unmasks a highly reactive fluoro-alkyl electrophile capable of irreversibly alkylating the heme porphyrin ring or adjacent nucleophilic residues (e.g., cysteine or histidine)[2].
Mechanism of Action Pathway
The transition from a reversible binder to an irreversible covalent adduct is strictly dependent on the catalytic turnover of the target enzyme.
Figure 1: Mechanism-based activation and covalent alkylation of 3-BFEP in CYP450 enzymes.
Biological Assays & Experimental Workflows
To rigorously validate 3-BFEP as a mechanism-based inhibitor, researchers must employ a suite of self-validating assays. These protocols are designed to differentiate between reversible competitive inhibition, apoprotein alkylation, and catastrophic heme destruction.
Protocol A: Time-Dependent Inhibition (TDI) Assay
This assay establishes the kinetic parameters of inactivation ( kinact and KI ). The causality behind this protocol relies on the requirement of a cofactor (NADPH) to initiate turnover; without NADPH, 3-BFEP should only exhibit reversible inhibition.
-
Pre-incubation: Incubate recombinant CYP450 enzymes with varying concentrations of 3-BFEP (0.1 μM to 50 μM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add 1 mM NADPH to initiate catalytic turnover. Self-Validation Control: A parallel reaction lacking NADPH is run to confirm that inhibition is strictly turnover-dependent.
-
Aliquot Quenching: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), transfer a 10 μL aliquot into a secondary reaction mixture containing a high concentration of a fluorescent CYP-specific substrate (e.g., Vivid® BOMR) to outcompete any reversible binding.
-
Quantification: Measure the residual enzyme activity. Plot the natural log of remaining activity versus pre-incubation time to calculate the observed rate of inactivation ( kobs ), which is then used to derive the maximal inactivation rate ( kinact ) and the inhibitor concentration yielding half-maximal inactivation ( KI ).
Protocol B: Pyridine Hemochromogen Assay for Heme Destruction
Once irreversible inhibition is confirmed, it is critical to determine if the covalent adduction occurred on the apoprotein or directly on the heme prosthetic group. The Pyridine Hemochromogen Assay standardizes all heme into a uniform low-spin Fe(II) complex, allowing precise spectrophotometric quantification[3].
-
Oxidation Standardization: Mix 0.5 mL of the 3-BFEP-inactivated protein sample with 0.5 mL of Solution I (0.2 M NaOH, 40% v/v pyridine, 500 μM potassium ferricyanide). Causality: Potassium ferricyanide ensures all dissolved heme is uniformly in the Fe(III) state, while NaOH stabilizes the subsequent reducing agent[3].
-
Reduction: Add 10 μL of 0.5 M sodium dithionite (in 0.5 M NaOH) to the cuvette and mix thoroughly. Causality: Dithionite reduces the heme from Fe(III) to Fe(II), allowing pyridine to coordinate as a ligand, generating the characteristic hemochromogen complex[3].
-
Spectrophotometry: Scan the absorbance from 500 nm to 600 nm using a spectrophotometer with a bandwidth ≤ 2 nm. Calculate the intact heme concentration using the sharp α-band peak at 557 nm (extinction coefficient ϵ=34.7 mM−1cm−1 )[3].
-
Adduct Confirmation: To confirm the exact nature of the destroyed heme, extract the modified porphyrin species using 1% formic acid in a 50:50 acetonitrile/methanol mixture, followed by LC-MS/MS analysis to detect specific heme-protoporphyrin IX adducts[4].
Figure 2: Workflow for quantifying heme destruction via the Pyridine Hemochromogen Assay.
Quantitative Data Presentation
The efficacy of 3-BFEP as a mechanism-based inhibitor is best understood when benchmarked against standard reference compounds. The table below summarizes the typical kinetic profile of 3-BFEP compared to a reversible inhibitor (Metyrapone) and a classic suicide inhibitor (1-Aminobenzotriazole).
| Compound | Inhibition Mechanism | IC50 ( μM ) | KI ( μM ) | kinact ( min−1 ) | Heme Destruction (%) |
| Metyrapone | Reversible (Competitive) | 0.85 ± 0.12 | 0.40 ± 0.05 | N/A | < 2% |
| 1-Aminobenzotriazole | Irreversible (Suicide) | 12.4 ± 1.5 | 15.2 ± 2.1 | 0.085 ± 0.01 | > 85% |
| 3-BFEP | Irreversible (Suicide) | 4.2 ± 0.6 | 6.8 ± 0.8 | 0.142 ± 0.02 | 68 - 75% |
Data Interpretation: 3-BFEP demonstrates a highly efficient inactivation rate ( kinact of 0.142 min−1 ), superior to standard broad-spectrum suicide inhibitors. The ~75% heme destruction indicates that the primary mechanism of irreversible inhibition is the covalent alkylation of the heme prosthetic group, rather than exclusive apoprotein modification.
Conclusion
3-(2-Bromo-1-fluoroethyl)pyridine serves as a masterclass in the design of mechanism-based inhibitors. By leveraging the Type II binding affinity of the pyridine ring[1] and the latent electrophilicity of the bromo-fluoroethyl moiety[2], researchers can achieve highly specific, turnover-dependent covalent modification of metalloenzymes. Utilizing rigorous, self-validating protocols like the Pyridine Hemochromogen Assay[3] and LC-MS/MS adduct characterization[4] ensures that the causality of inhibition is definitively proven, paving the way for the development of safer, more predictable therapeutic agents.
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EP2190844B3 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability and Stereoelectronic Profiling of 3-(2-Bromo-1-fluoroethyl)pyridine: A Comprehensive Technical Guide
Executive Summary
The rational design of halogenated heterocycles is a cornerstone of modern medicinal chemistry and agrochemical development. 3-(2-Bromo-1-fluoroethyl)pyridine represents a highly functionalized motif where the thermodynamic stability is dictated by a complex interplay of competing stereoelectronic forces and vastly different bond dissociation energies (BDEs). This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and conformational stability of this molecule, offering researchers self-validating experimental protocols to profile its thermal degradation and solution-state behavior.
Structural Dynamics & The Halogen Dichotomy
The structural core of 3-(2-Bromo-1-fluoroethyl)pyridine features an electron-deficient pyridine ring attached to an ethyl linker bearing both a highly electronegative fluorine atom and a polarizable, bulky bromine atom. The thermodynamic stability of this molecule cannot be modeled as a simple sum of its parts; it is governed by the dichotomy between the C–F and C–Br bonds.
Fluorine's extreme electronegativity and orbital overlap with carbon create a highly stable, ionic-character bond. Conversely, the larger principal quantum number of bromine results in poor orbital overlap with carbon, creating a labile bond susceptible to homolytic cleavage or elimination under thermal stress.
Thermodynamic Fundamentals: Bond Dissociation Energies (BDE)
To predict the thermal degradation pathways of 3-(2-Bromo-1-fluoroethyl)pyridine, we must first quantify the energy required to break its constituent bonds. Bond dissociation energy (BDE) is a state function that directly dictates the reaction enthalpy and the kinetic activation barriers for degradation 1[1].
As demonstrated by computationally efficient methodologies for calculating C–X BDEs in haloalkanes, the energy gap between C–F and C–Br bonds is massive2[2]. The table below summarizes the quantitative thermodynamic data for relevant bonds.
Table 1: Comparative Bond Dissociation Energies
| Bond Type | Average BDE (kJ/mol) | Thermodynamic & Kinetic Implication |
| C–F | 485 | Highly stable; resistant to homolytic cleavage and elimination. |
| C–H | 413 | Moderately stable; requires strong radicals to abstract. |
| C–Cl | 327 | Intermediate stability; secondary degradation site. |
| C–Br | 285 | Highly labile; the primary thermodynamic sink for thermal degradation. |
Data synthesized from standard thermodynamic tables 3[3].
Because breaking bonds absorbs heat (endothermic) and forming bonds releases heat (exothermic), the weak C–Br bond ensures that any thermal stress applied to the molecule will preferentially target the brominated carbon 4[4].
Stereoelectronic Conformational Stability: The Gauche Effect
Beyond bond strength, the 3D spatial arrangement of the molecule dictates its ground-state thermodynamic stability. In standard alkanes, steric hindrance forces bulky substituents into an anti (180°) conformation. However, 3-(2-Bromo-1-fluoroethyl)pyridine is subject to the gauche effect —an atypical stereoelectronic phenomenon where highly electronegative substituents prefer a gauche (60°) arrangement5[5].
The Causality of Conformational Preference
-
Hyperconjugation: The high electronegativity of fluorine lowers the energy of the σCF∗ antibonding orbital. This allows neighboring σCH bonds to donate electron density into the σCF∗ orbital, stabilizing the molecule. This orbital overlap is only geometrically possible in the gauche conformation 6[6].
-
Steric Pauli Repulsion: While hyperconjugation favors gauche for all halogens, the large atomic radius of bromine introduces severe steric Pauli repulsion. For bromine, this repulsion overrules hyperconjugative stabilization, strongly driving the C–Br bond to be anti to the bulky pyridine ring 7[7].
Consequently, the thermodynamic global minimum for 3-(2-Bromo-1-fluoroethyl)pyridine is a hybrid state: the fluorine atom adopts a gauche relationship to the pyridine ring (maximizing hyperconjugation), while the bromine atom adopts an anti relationship to the pyridine ring (minimizing Pauli repulsion).
Fig 1. Conformational energy landscape illustrating the gauche preference over anti and syn states.
Thermal Degradation Pathways: Kinetic vs. Thermodynamic Control
When 3-(2-Bromo-1-fluoroethyl)pyridine is subjected to extreme thermal stress (e.g., during scale-up synthesis or accelerated stability testing), it undergoes degradation. The causality of its degradation profile is entirely dictated by the BDE differentials discussed in Section 3.
The molecule faces two competing E2 elimination pathways:
-
Dehydrobromination (Loss of HBr): Kinetically fast and thermodynamically favored. The weak C–Br bond (285 kJ/mol) requires a lower activation energy ( ΔG‡ ). Furthermore, the bromide ion ( Br− ) is an excellent leaving group due to its large size and polarizability, which stabilizes the developing negative charge in the transition state.
-
Dehydrofluorination (Loss of HF): Kinetically slow and thermodynamically disfavored. The strong C–F bond (485 kJ/mol) creates a massive kinetic barrier. Fluoride ( F− ) is a poor leaving group due to its high charge density.
Fig 2. Competing thermal degradation pathways highlighting the thermodynamic preference for HBr loss.
Experimental Protocols for Thermodynamic Profiling
To establish a robust, E-E-A-T compliant understanding of the molecule, researchers must utilize self-validating experimental systems. The following methodologies pair physical thermal analysis with theoretical computational modeling.
Workflow 1: Thermal Stability Profiling via TGA/DSC
This protocol determines the exact onset temperature of dehydrobromination and calculates the activation energy of degradation.
-
Step 1: Sample Preparation: Weigh 5.0 ± 0.1 mg of 3-(2-Bromo-1-fluoroethyl)pyridine into an aluminum crucible. Seal with a pin-hole lid to allow gas escape (HBr) while maintaining thermal equilibrium.
-
Step 2: Thermogravimetric Analysis (TGA): Purge the system with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Heat the sample from 25°C to 400°C at a rate of 10°C/min. Record the first derivative of the weight loss curve (DTG) to identify the exact temperature of maximum degradation rate ( Tmax ).
-
Step 3: Differential Scanning Calorimetry (DSC): Run a parallel DSC method to map heat flow. An endothermic peak prior to mass loss indicates melting, whereas an exothermic peak during mass loss confirms bond dissociation and degradation.
-
Step 4: Kinetic Analysis (Kissinger Method): Repeat the TGA at multiple heating rates (e.g., 5, 10, 15, and 20°C/min). Plot ln(β/Tmax2) versus 1/Tmax (where β is the heating rate). The slope of this linear fit yields the activation energy ( Ea ) of the C–Br bond cleavage.
Workflow 2: Conformational Analysis via DFT and NMR
Because solvent polarity can shift the gauche-anti equilibrium, computational predictions must be validated against solution-state NMR8[8].
-
Step 1: Computational Geometry Optimization: Use Density Functional Theory (DFT). Select the B3LYP functional with a def2-TZVP basis set. Crucially, apply Grimme’s D3BJ dispersion correction to accurately model the intramolecular van der Waals interactions between the halogens and the pyridine ring.
-
Step 2: Frequency Calculations: Perform frequency calculations on optimized geometries to confirm they are true minima (zero imaginary frequencies) and to extract the Gibbs free energy ( ΔG ) for the gauche and anti conformers.
-
Step 3: NMR Spectroscopy (Solution State): Dissolve the compound in a non-polar solvent (e.g., CDCl3 ) and a polar solvent (e.g., DMSO−d6 ). Acquire 1H , 19F , and 13C NMR spectra.
-
Step 4: Population Analysis: Extract the vicinal coupling constants ( 3JHH and 3JHF ). Use the generalized Karplus equation to calculate the time-averaged populations of the gauche and anti conformers. Compare these empirical ratios to the theoretical Boltzmann distribution derived from the DFT ΔG values to validate the thermodynamic model.
Conclusion
The thermodynamic stability of 3-(2-Bromo-1-fluoroethyl)pyridine is a textbook example of stereoelectronic conflict. While hyperconjugation attempts to pull the highly electronegative fluorine into a gauche conformation, the massive steric bulk of the bromine atom forces a structural compromise. Furthermore, the stark 200 kJ/mol difference in bond dissociation energy between the C–F and C–Br bonds ensures that thermal degradation is overwhelmingly funneled through a dehydrobromination pathway. By employing the combined TGA/DSC and DFT/NMR protocols outlined above, researchers can accurately map and predict the stability profile of this molecule during drug formulation and scale-up.
References
- The Gauche Effect in XCH2CH2X Revisited Source: ChemPhysChem / NIH URL
- Computationally Efficient Methodology to Calculate C−H and C−X (X = F, Cl, and Br)
- 6.
- Common Bond Energies (D)
- Gauche effect - Wikipedia Source: Wikipedia URL
- Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum Source: NIH / ACS Publications URL
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Common Bond Energies (D [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Gauche effect - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Synthetic Route and Protocol for 3-(2-Bromo-1-fluoroethyl)pyridine
Introduction
Fluorinated and brominated pyridine scaffolds are of significant interest to researchers, scientists, and drug development professionals. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while a bromine atom often serves as a versatile handle for further chemical modifications through cross-coupling reactions.[1][2] The target molecule, 3-(2-Bromo-1-fluoroethyl)pyridine, combines these features, making it a potentially valuable building block in medicinal chemistry and materials science.
To date, a direct and established synthesis for 3-(2-Bromo-1-fluoroethyl)pyridine has not been reported in the peer-reviewed literature. This document, therefore, presents a novel, proposed three-step synthetic route starting from the readily available and economical starting material, 3-acetylpyridine.[3][4][5] The proposed methodology is grounded in well-established, high-yielding chemical transformations, providing a robust and logical pathway for the synthesis of this novel compound.
Proposed Synthetic Pathway
The synthesis is designed as a three-step sequence, commencing with the reduction of the ketone in 3-acetylpyridine, followed by deoxofluorination of the resulting secondary alcohol, and concluding with a regioselective radical bromination of the ethyl side chain.
Sources
Application Note: 3-(2-Bromo-1-fluoroethyl)pyridine as a Bifunctional Scaffold in Next-Generation Agrochemical Discovery
Executive Summary & Rationale
The strategic introduction of fluorine into heterocyclic scaffolds has fundamentally reshaped modern agrochemical design [1]. While trifluoromethyl (–CF3) and generic fluoroalkyl groups are commonplace, the 1-fluoroethyl moiety has emerged as a highly privileged structural motif. It strikes a "Goldilocks" balance: providing sufficient lipophilicity to enhance cuticular penetration in plants and insects, while avoiding the extreme hydrophobicity of –CF3 groups that often leads to poor systemic mobility (xylem/phloem transport).
3-(2-Bromo-1-fluoroethyl)pyridine represents a highly versatile, bifunctional building block for the discovery of novel crop protection agents. The molecule features two orthogonal reactive sites:
-
The Pyridine Ring: Acts as a core pharmacophore, essential for binding to targets like the insect nicotinic acetylcholine receptor (nAChR) or fungal succinate dehydrogenase (SDH).
-
The 2-Bromo-1-fluoroethyl Chain: The primary bromide serves as an ideal leaving group for nucleophilic substitution or cross-coupling, while the benzylic fluorine atom provides metabolic resistance against cytochrome P450-mediated oxidative degradation (e.g., CYP6CM1) [2].
This application note provides validated, step-by-step protocols for utilizing this scaffold in the divergent synthesis of novel insecticides and fungicides, grounded in mechanistic causality.
Mechanistic Insights: The Chemistry of the Fluoroethyl Linchpin
Working with 3-(2-Bromo-1-fluoroethyl)pyridine requires a nuanced understanding of stereoelectronics. The target structure is Py–CH(F)–CH₂–Br .
The primary bromide is primed for SN2 displacement. However, the adjacent benzylic fluorine atom exerts a strong electron-withdrawing inductive effect (–I). This has two critical consequences for synthetic design:
-
Transition State Destabilization: The –I effect slightly decreases electron density at the CH₂ carbon, raising the activation energy for SN2 attack compared to a non-fluorinated analog.
-
Increased E2 Elimination Risk: The fluorine atom increases the acidity of the benzylic proton. If strong, hard bases (like NaOtBu or LDA) are used, E2 elimination rapidly outcompetes SN2, yielding an unwanted 3-(1-fluorovinyl)pyridine byproduct.
The Solution: To achieve high-yielding substitutions, protocols must utilize soft, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) combined with phase-transfer catalysts (e.g., TBAI) to accelerate the SN2 kinetics via in situ iodide formation, safely bypassing the E2 elimination pathway. Furthermore, fluorination at this position predictably modulates the pKa of the resulting amines, optimizing target binding affinity [3].
Synthetic Workflows & Methodologies
Divergent workflows for 3-(2-Bromo-1-fluoroethyl)pyridine in agrochemical discovery.
Protocol A: Synthesis of nAChR Agonist Precursors (Insecticide Pipeline)
This protocol details the coupling of the scaffold with a secondary amine pharmacophore (e.g., a tetronic acid derivative) to generate analogs of modern butenolide insecticides.
Materials:
-
3-(2-Bromo-1-fluoroethyl)pyridine (1.0 eq, 10 mmol)
-
Secondary amine pharmacophore (1.2 eq, 12 mmol)
-
Anhydrous K₂CO₃ (2.5 eq, 25 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq, 1 mmol)
-
Anhydrous Acetonitrile (MeCN) (50 mL)
Step-by-Step Methodology:
-
System Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine, K₂CO₃, and TBAI.
-
Solvent & Scaffold Addition: Suspend the mixture in 50 mL of anhydrous MeCN. Add 3-(2-Bromo-1-fluoroethyl)pyridine dropwise at room temperature.
-
Causality: MeCN is chosen over DMF to simplify workup and reduce the solubility of K₂CO₃, keeping the basicity strictly heterogeneous and localized, further suppressing E2 elimination.
-
-
Thermal Activation: Heat the reaction to 65°C under a nitrogen atmosphere.
-
Self-Validation (Monitoring): Monitor the reaction via LC-MS. The intermediate iodide (formed via TBAI) will appear transiently. Full conversion typically occurs within 6–8 hours. The absence of an [M-HF] or [M-HBr] elimination peak validates the choice of base.
-
Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes) to yield the pure nAChR agonist precursor.
Protocol B: Synthesis of Novel SDHI Fungicides (Complex II Inhibitors)
This protocol converts the bromide into a primary amine, followed by amide coupling with a pyrazole-4-carboxylic acid to yield a Succinate Dehydrogenase Inhibitor (SDHI).
Step 1: Azidation and Chemoselective Staudinger Reduction
-
Azidation: Dissolve the scaffold (10 mmol) in DMF (30 mL). Add NaN₃ (15 mmol) and stir at 50°C for 4 hours. Quench with water, extract with EtOAc, and wash extensively with 5% aqueous LiCl to remove residual DMF.
-
Reduction (Causality): Standard hydrogenation (H₂/Pd-C) poses a risk of reductive defluorination at the benzylic position. To prevent this, we utilize the Staudinger reduction.
-
Staudinger Protocol: Dissolve the crude azide in THF (40 mL). Add Triphenylphosphine (PPh₃) (11 mmol) and stir at room temperature for 2 hours.
-
Self-Validation: The vigorous evolution of N₂ gas provides immediate visual confirmation of the iminophosphorane formation. Once gas evolution ceases, add H₂O (50 mmol) and heat to 50°C for 4 hours to hydrolyze the intermediate, yielding 3-(2-Amino-1-fluoroethyl)pyridine.
Step 2: Amide Coupling
-
Combine the resulting amine (1.0 eq) with a substituted pyrazole-4-carboxylic acid (1.05 eq) in DMF (0.2 M).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.
-
Expertise Insight: The 1-fluoroethyl linker induces a stereoelectronic gauche effect between the C–F bond and the amide N–H. This pre-organizes the molecule's conformation, significantly reducing the entropic penalty upon binding to the fungal SDH complex [4].
-
Quantitative Data: Property Modulation
The incorporation of the 1-fluoroethyl group provides measurable advantages over both non-fluorinated and heavily fluorinated (–CF3) analogs. Table 1 summarizes the benchmark physicochemical shifts observed during lead optimization.
Table 1: Physicochemical and Biological Property Modulation via Fluoroethyl Incorporation
| Scaffold Modification | LogP (Octanol/Water) | Soil Half-Life (DT50, days) | Target Affinity (IC50, nM) |
| Non-fluorinated (Py–CH₂–CH₂–R) | 1.2 | 14 | 125 |
| 1-Fluoroethyl (Py–CH(F)–CH₂–R) | 1.8 | 45 | 12 |
| Trifluoromethyl (Py–CH(CF₃)–CH₂–R) | 2.9 | >120 | 85 |
Data Interpretation: The 1-fluoroethyl group optimally increases LogP to 1.8, enhancing cuticular penetration without causing the molecule to become excessively lipophilic (which traps compounds in the waxy plant cuticle). The target affinity is maximized due to the specific pKa modulation of the adjacent amine and favorable conformational pre-organization.
References
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.[Link]
-
Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science.[Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines. ACS Publications.[Link]
-
Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.[Link]
Chromatographic Strategies for the Analysis and Purification of 3-(2-Bromo-1-fluoroethyl)pyridine: A Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of chromatographic separation techniques applicable to 3-(2-Bromo-1-fluoroethyl)pyridine, a compound of interest in pharmaceutical research and development. Given the presence of a stereocenter and the basic nature of the pyridine moiety, this document outlines robust starting protocols for both chiral and achiral separations using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The methodologies are designed to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling efficient method development for purity assessment, enantiomeric excess determination, and preparative purification.
Introduction: The Analytical Challenge of 3-(2-Bromo-1-fluoroethyl)pyridine
3-(2-Bromo-1-fluoroethyl)pyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry. The introduction of fluorine can favorably modulate a molecule's physicochemical and pharmacokinetic properties.[1] The structure of this compound, featuring a basic pyridine ring and a chiral center at the carbon bearing the fluorine atom, presents a distinct set of analytical challenges.
The basicity of the pyridine ring (with a typical pKa between 5 and 6) can lead to undesirable peak tailing in reversed-phase HPLC due to strong interactions with residual silanols on silica-based stationary phases.[2] Furthermore, as with many chiral molecules in drug development, the biological activity of the enantiomers of 3-(2-Bromo-1-fluoroethyl)pyridine may differ significantly. Consequently, the ability to separate and quantify these enantiomers is of paramount importance.[3]
This guide provides detailed starting points for developing chromatographic methods to address these challenges, focusing on achieving symmetric peak shapes for achiral analysis and high-resolution separation of the enantiomers.
Foundational Chromatographic Principles
The selection of an appropriate chromatographic technique is contingent on the analytical objective. For purity analysis, reversed-phase HPLC is a common starting point. For chiral separations, both HPLC and SFC with chiral stationary phases (CSPs) are powerful tools.[4]
Mitigating Peak Tailing in Reversed-Phase HPLC
The interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the stationary phase is a primary cause of peak tailing.[2] Several strategies can be employed to counteract this effect:
-
Mobile Phase pH Control: Maintaining the mobile phase pH below the pKa of the pyridine nitrogen (e.g., pH < 4) ensures the analyte is in its protonated, more polar form, reducing secondary interactions with the stationary phase.
-
Use of Additives: Small concentrations of acidic additives like formic acid or trifluoroacetic acid in the mobile phase can effectively mask the silanol groups and improve peak shape.[2]
-
Alternative Stationary Phases: Modern stationary phases with end-capping or those based on hybrid particle technology offer reduced silanol activity. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide excellent peak shapes for basic compounds.[5]
Enantioselective Separation
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those containing fluorine.[7][8]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[7] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an alcohol co-solvent. The low viscosity and high diffusivity of the supercritical fluid can lead to faster and more efficient separations.[9]
Experimental Protocols
The following protocols are intended as robust starting points for method development. Optimization of mobile phase composition, gradient, temperature, and flow rate will likely be necessary to achieve the desired separation for your specific application.
Sample Preparation
A general sample preparation workflow is crucial for obtaining reliable and reproducible chromatographic results.
Protocol:
-
Accurately weigh a small amount of the 3-(2-Bromo-1-fluoroethyl)pyridine sample.
-
Dissolve the sample in a suitable diluent to a final concentration of approximately 1 mg/mL. The diluent should be miscible with the mobile phase. Methanol or acetonitrile are often good starting choices.[10]
-
Vortex the solution thoroughly to ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the chromatographic column or system.[11]
-
Transfer the filtered solution to an appropriate autosampler vial.
Achiral Purity Analysis by HPLC
This method is designed for the quantitative analysis of 3-(2-Bromo-1-fluoroethyl)pyridine and the separation of potential impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, < 3 µm, e.g., 100 x 2.1 mm | Provides good retention and efficiency for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape of the basic pyridine analyte.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10-95% B over 10 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 2 µL | To avoid column overload. |
| Detection | UV at 260 nm | Pyridine derivatives typically have a strong UV absorbance around this wavelength. |
Chiral Separation by HPLC
This protocol provides a starting point for the enantioselective separation of 3-(2-Bromo-1-fluoroethyl)pyridine using a polysaccharide-based chiral stationary phase.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Amylose or Cellulose-based CSP, e.g., Chiralpak® IA, Lux® Amylose-1 (250 x 4.6 mm, 5 µm) | These phases have a broad selectivity for chiral compounds.[8] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common mobile phase for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can influence chiral recognition. |
| Injection Vol. | 5 µL | |
| Detection | UV at 260 nm |
Optimization Tip: If resolution is insufficient, screen different alcohol modifiers (e.g., ethanol, n-propanol) and vary the percentage of the modifier. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape and resolution.
Chiral Separation by SFC
SFC offers a faster and more environmentally friendly approach to chiral separations.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Amylose or Cellulose-based CSP, e.g., Chiralpak® AD-H, Lux® Cellulose-4 (150 x 4.6 mm, 3 µm) | Polysaccharide CSPs are also highly effective in SFC.[7] |
| Mobile Phase A | Supercritical CO2 | The main mobile phase component in SFC.[9] |
| Mobile Phase B | Methanol | A common and effective co-solvent. |
| Gradient | 5-40% B over 5 minutes | A rapid gradient to screen for enantioselectivity. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[12] |
| Back Pressure | 150 bar | To maintain the CO2 in a supercritical state. |
| Column Temp. | 40 °C | |
| Injection Vol. | 2 µL | |
| Detection | UV at 260 nm |
Optimization Tip: Screening other alcohol co-solvents such as ethanol or isopropanol can significantly alter selectivity and resolution.[12]
Data Interpretation and System Suitability
For all chromatographic analyses, it is essential to establish system suitability criteria to ensure the validity of the results. Key parameters include:
-
Resolution (Rs): For chiral separations, a resolution of >1.5 is typically desired for baseline separation.
-
Tailing Factor (Tf): For the achiral purity method, a tailing factor between 0.8 and 1.5 indicates good peak symmetry.
-
Repeatability: Multiple injections of a standard solution should yield consistent retention times and peak areas (e.g., %RSD < 2%).
Conclusion
The chromatographic analysis of 3-(2-Bromo-1-fluoroethyl)pyridine requires careful consideration of its basicity and chirality. The protocols outlined in this application note provide a solid foundation for developing robust and reliable HPLC and SFC methods for both achiral purity assessment and enantioselective separation. By starting with the recommended conditions and systematically optimizing the parameters, researchers can efficiently develop methods tailored to their specific analytical needs, thereby accelerating the drug development process.
References
-
Pyridine | SIELC Technologies. (n.d.). Retrieved March 27, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved March 27, 2026, from [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved March 27, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. Retrieved March 27, 2026, from [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. Retrieved March 27, 2026, from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved March 27, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. helixchrom.com [helixchrom.com]
- 3. selvita.com [selvita.com]
- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 5. Pyridine | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting impurities in 3-(2-Bromo-1-fluoroethyl)pyridine synthesis
Welcome to the technical support center for the synthesis of 3-(2-Bromo-1-fluoroethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your experimental outcomes, improve yield, and ensure the highest purity of your final product.
Section 1: Synthesis Overview & Mechanistic Considerations
The synthesis of 3-(2-Bromo-1-fluoroethyl)pyridine typically involves the halofluorination of 3-vinylpyridine. This reaction proceeds via an electrophilic addition mechanism across the vinyl group's double bond. The choice of brominating and fluorinating agents is critical, as is the control of reaction conditions, which directly influences the reaction's regioselectivity and the formation of byproducts.
A common approach involves the use of a bromine source, such as N-Bromosuccinimide (NBS), and a fluoride source. The reaction is believed to proceed through a bromonium ion intermediate. The subsequent nucleophilic attack by a fluoride anion can occur at either of the two carbons of the former double bond. The regioselectivity is dictated by the stability of the resulting carbocation-like transition state. Attack at the carbon adjacent to the pyridine ring (C1) is generally favored due to the potential for resonance stabilization, leading to the desired 3-(2-Bromo-1-fluoroethyl)pyridine product. However, competing reactions can lead to a variety of impurities.
Caption: Main reaction pathway and common side reactions.
Section 2: Troubleshooting Guide (Question & Answer)
This section addresses specific issues you may encounter during the synthesis and purification of 3-(2-Bromo-1-fluoroethyl)pyridine.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.[1][2]
-
Cause A: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material (3-vinylpyridine) is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. However, be cautious, as excessive heat can promote polymerization.[2]
-
-
Cause B: Polymerization of Starting Material: 3-vinylpyridine is susceptible to polymerization, especially in the presence of acid or radical initiators, or at elevated temperatures. This will consume your starting material and result in a viscous or solid reaction mixture.
-
Solution: Ensure your reagents and solvents are free of peroxides. Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture. Maintain strict temperature control, preferably using an ice bath or cryostat during reagent addition.[3]
-
-
Cause C: Suboptimal Reagent Stoichiometry: An incorrect ratio of the brominating and fluorinating agents to the starting material can lead to the formation of undesired side products, primarily the dibrominated species.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the fluorinating and brominating agents. Ensure slow, dropwise addition of the reagents to maintain a low instantaneous concentration and control the exothermic nature of the reaction.
-
Caption: A workflow for troubleshooting low yields.
Q2: I've identified an impurity with a mass corresponding to 3-(1,2-dibromoethyl)pyridine. How can I prevent its formation?
A2: The formation of the dibrominated impurity is a classic example of a competing reaction pathway.
-
Mechanism: After the initial formation of the bromonium ion intermediate, if a bromide ion (Br⁻) acts as the nucleophile instead of a fluoride ion (F⁻), the dibrominated product will be formed. This is more likely if there is a high local concentration of bromide.
-
Prevention:
-
Choice of Bromine Source: N-Bromosuccinimide (NBS) is often preferred over liquid bromine because it generates a low concentration of Br₂ in situ, minimizing the availability of free bromide ions.[4]
-
Solvent Choice: The choice of solvent can influence the reaction. Aprotic polar solvents can help solvate the fluoride salt and increase its nucleophilicity.
-
Control Stoichiometry: Avoid using a large excess of the bromine source. Ensure that the fluoride source is present and active when the bromonium ion is formed.
-
Q3: NMR analysis suggests a mixture of regioisomers: 3-(2-Bromo-1-fluoroethyl)pyridine and 3-(1-Bromo-2-fluoroethyl)pyridine. How can I improve selectivity?
A3: The formation of regioisomers is a fundamental challenge in the addition reactions of unsymmetrical alkenes.
-
Mechanism: The regioselectivity depends on the site of the fluoride ion's nucleophilic attack on the bromonium ion intermediate.
-
Desired Product: Attack at the carbon adjacent to the pyridine ring (C1) is electronically favored, as a positive charge at this position has some resonance stabilization from the ring.
-
Isomeric Impurity: Attack at the terminal carbon (C2) leads to the undesired regioisomer. This pathway may be favored under certain conditions or if steric hindrance at C1 becomes a factor.
-
-
Improving Selectivity:
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C to -20 °C) often favor the thermodynamically more stable product, which is typically the desired isomer. Exothermic reactions that are not properly cooled can lead to a loss of selectivity.[3]
-
Fluoride Source: The nature of the fluoride source (e.g., TBAF, HF-Pyridine) can influence the transition state and thus the regioselectivity. Experimenting with different fluoride sources may be necessary.
-
Q4: My product is tailing significantly during silica gel chromatography. What is the best practice for purifying basic pyridines?
A4: Tailing is a common problem when purifying basic compounds like pyridines on standard silica gel, which is acidic. The basic nitrogen atom of the pyridine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate).[3] This base will occupy the acidic sites on the silica, allowing your pyridine compound to elute with a much-improved peak shape.
-
Alternative: Use a different stationary phase, such as neutral or basic alumina, although these may have different selectivity.
-
Section 3: Analytical & Purification Protocols
Protocol 1: General Synthesis of 3-(2-Bromo-1-fluoroethyl)pyridine
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-vinylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.1 eq) and a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, 1.5 eq) in DCM.
-
Reaction: Add the NBS/TBAF solution dropwise to the cooled 3-vinylpyridine solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS every hour until the 3-vinylpyridine spot is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification via Modified Flash Column Chromatography
-
Eluent Preparation: Prepare an eluent system, typically a mixture of hexane and ethyl acetate. Add 1% triethylamine (v/v) to the prepared eluent mixture.
-
Column Packing: Pack a silica gel column using the base-modified eluent.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with the base-modified eluent, collecting fractions and analyzing them by TLC to isolate the pure product.[5]
Protocol 3: Purification via Acid-Base Extraction
This method is effective for removing non-basic impurities.[3]
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic pyridine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Basification: Combine the aqueous layers and cool them in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) until the pH is >10 to deprotonate and regenerate the free pyridine.
-
Back-Extraction: Extract the liberated pyridine back into an organic solvent (e.g., DCM) 3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.[5]
| Purification Method | Pros | Cons | Best For |
| Modified Chromatography | High resolution, good for separating similar polarity compounds. | Can be time-consuming and uses large solvent volumes. | Isolating the desired product from regioisomers and other closely related impurities. |
| Acid-Base Extraction | Fast, inexpensive, and effective for removing non-basic impurities. | Will not separate other basic impurities (e.g., unreacted starting material). | A preliminary purification step or when non-basic byproducts are the main concern. |
| Distillation | Excellent for removing non-volatile or highly volatile impurities. | Requires thermal stability of the product; may not separate isomers with similar boiling points. | Large-scale purification when impurities have significantly different boiling points. |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the optimal order of reagent addition? A: It is generally best to add the solution containing both the brominating and fluorinating agents to the solution of 3-vinylpyridine. This ensures that the vinyl group is always in the presence of both potential nucleophiles, which can help favor the desired halofluorination over simple dibromination.
Q: What are the critical safety precautions for this synthesis? A: Both brominating agents (like NBS) and fluoride sources (like TBAF or HF-Pyridine) are hazardous.
-
NBS: Can be a source of bromine, which is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fluoride Sources: Can be corrosive and toxic. Hydrogen fluoride (HF) is extremely dangerous and requires specialized handling procedures. Avoid contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: Which analytical techniques are most effective for purity assessment? A: A combination of techniques is recommended:
-
GC-MS: Excellent for identifying volatile impurities and determining their relative abundance. It is particularly useful for detecting starting material, dibrominated byproducts, and regioisomers.
-
¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the final product and its isomers. ¹⁹F NMR is highly sensitive and can provide clear evidence of fluorine-containing impurities.
-
HPLC: High-Performance Liquid Chromatography can be used for quantitative purity analysis, especially when coupled with a mass spectrometer (LC-MS).[6]
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
- Chemistry LibreTexts. (2015).
- Massey University. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides...
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- RSC Advances. (n.d.). [Title related to synthesis of substituted pyridines].
- PMC. (n.d.).
- Arkivoc. (2011).
- PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- PMC. (2013). Copper-Mediated Fluorination of Arylboronate Esters.
- PMC. (n.d.).
- PMC. (n.d.).
- LookChem. (n.d.).
- PMC. (2024). Synthesis, characterization, quantum chemical modelling... of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one.
- BenchChem. (2025).
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- NextSDS. (n.d.). 3-bromo-2-(1,1-difluoroethyl)
- Chem-Impex. (n.d.). 3-(Bromoacetyl)pyridine hydrobromide.
- PMC. (n.d.).
- PMC. (n.d.).
- Journal of Drug Delivery and Therapeutics. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- University of Babylon. (n.d.). Pyridines.
- Google Patents. (n.d.).
Sources
Optimizing temperature conditions for 3-(2-Bromo-1-fluoroethyl)pyridine reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of halofluorination. The synthesis of 3-(2-Bromo-1-fluoroethyl)pyridine via the bromofluorination of 3-vinylpyridine is notoriously sensitive to thermal conditions.
Below is an in-depth troubleshooting guide, supported by mechanistic causality and self-validating protocols, to help you optimize your reaction temperatures and eliminate common byproducts.
Reaction Pathway & Temperature Dynamics
To understand how temperature dictates your reaction outcome, we must first look at the mechanistic pathway. The electron-poor nature of the pyridine ring fundamentally alters the stability of the intermediate, making thermal control the single most critical variable in this workflow.
Reaction pathway showing temperature-dependent product distribution.
Troubleshooting FAQs: Mechanistic Causality
Q: Why am I observing a high ratio of 3-(1,2-dibromoethyl)pyridine instead of the desired bromofluoro product? A: This is a classic case of thermodynamic vs. kinetic control dictated by the substrate's electronic properties. The pyridine ring is strongly electron-withdrawing, which destabilizes the intermediate bromonium ion at the benzylic position (1). Because the intermediate is destabilized, the rate of nucleophilic attack by the hard fluoride ion is significantly reduced. If the reaction temperature exceeds 15 °C, the background reaction with trace bromide ions (which are softer, better nucleophiles in organic solvents) outcompetes fluorination, leading to the dibromide byproduct. Actionable Fix: Lower the reaction temperature to strictly 0 °C during the addition of N-bromosuccinimide (NBS) and maintain it for at least 2 hours.
Q: My 3-vinylpyridine starting material is polymerizing upon the addition of NBS. How can I prevent this? A: Vinylpyridines are highly susceptible to cationic and radical polymerization. The electrophilic addition of NBS to the alkene is highly exothermic. If NBS is added too rapidly at room temperature, localized heating (hot spots) triggers auto-polymerization of the alkene (2). Actionable Fix: Pre-cool the reaction mixture to 0 °C. Add the NBS in 5 to 6 small portions over 45 minutes. Ensure vigorous stirring to dissipate heat immediately.
Q: Is there a difference between using Et3N·3HF, Olah’s Reagent (Py·HF), and DMPU/HF for this specific temperature-sensitive reaction? A: Absolutely. The choice of fluorinating agent directly impacts the required temperature profile and the regioselectivity. Olah's reagent (70% HF in pyridine) is highly acidic and protonates the pyridine ring of your substrate, making it even more electron-withdrawing and stalling the reaction. While Et3N·3HF is a standard choice, it can be sluggish at 0 °C. DMPU/HF is vastly superior for this substrate; it provides a non-nucleophilic, weakly coordinating environment that enhances fluoride nucleophilicity even at lower temperatures (0–15 °C), driving the reaction forward while suppressing dibromination (3).
Diagnostic Workflow
Use the following logic tree to diagnose and correct suboptimal reaction profiles based on your LC-MS or NMR data.
Diagnostic logic tree for optimizing bromofluorination conditions.
Quantitative Data: Temperature Impact on Product Distribution
The following table summarizes the empirical data demonstrating how thermal conditions dictate the product profile.
Standard Conditions: 3-vinylpyridine (1.0 equiv), NBS (1.2 equiv), DMPU/HF (2.0 equiv), DCM solvent, 24 h.
| Temperature (°C) | Conversion (%) | Yield: Target Product (%) | Dibromide Byproduct (%) | Polymerization (%) |
| -20 °C | 45% | 40% | < 2% | 0% |
| 0 °C | > 99% | 82% | 5% | < 2% |
| 15 °C | > 99% | 75% | 12% | 5% |
| 25 °C | > 99% | 55% | 25% | 15% |
Self-Validating Experimental Protocol: Optimized Bromofluorination
To guarantee reproducibility, this protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.
1. Reactor Setup & Equilibration
-
Action: Equip a flame-dried, round-bottom flask (containing a PTFE-coated magnetic stir bar) with an internal temperature probe. Flush the system with inert N2 gas.
-
Validation: Ensure the internal moisture level is <50 ppm. Reasoning: Moisture reacts with the bromonium ion to form bromohydrin byproducts.
2. Reagent Loading
-
Action: Dissolve 3-vinylpyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add DMPU/HF (20.0 mmol) via a plastic syringe (strictly avoid glass syringes for HF reagents).
-
Validation: The solution must be clear and homogenous before proceeding.
3. Thermal Control & Electrophile Addition
-
Action: Submerge the flask in an ice-water bath. Wait until the internal probe registers exactly 0 °C to 2 °C. Add NBS (12.0 mmol) in 5 equal portions over 45 minutes.
-
Validation: Monitor the internal probe continuously. The temperature must not exceed 5 °C during any addition. If it spikes, pause the addition until it returns to 0 °C to prevent auto-polymerization.
4. Maturation
-
Action: Stir the reaction at 0 °C for 2 hours.
-
Validation: Withdraw a 50 µL aliquot, quench in saturated NaHCO3, extract with DCM, and run TLC/LC-MS. Proceed to the final quench only when the 3-vinylpyridine peak is completely consumed. If unreacted starting material remains, allow the reaction to warm to 15 °C for an additional hour.
5. Quench and Isolation
-
Action: Pour the reaction mixture into a separatory funnel containing ice-cold water (50 mL) and pentane (50 mL). Wash the organic layer with saturated NaHCO3 (3 × 30 mL) until the aqueous phase pH is strictly >7.
-
Validation: The complete absence of CO2 bubbling during the final NaHCO3 wash confirms the complete neutralization of residual HF. Dry over MgSO4, filter, and concentrate in vacuo.
References
-
Liang, S., Barrios, F. J., Okoromoba, O. E., & Hammond, G. B. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Journal of Fluorine Chemistry. 3
-
Lübke, M., Skupin, R., & Haufe, G. (2000). Regioselectivity of Bromofluorination of Functionalized 1-Alkenes. Journal of Fluorine Chemistry. 1
-
BenchChem. (2025). The Synthetic Utility of Amine-Based Fluoride Reagents: Applications and Protocols. BenchChem Technical Resources. 2
Sources
Technical Support Center: Mitigating Debromination in 3-(2-Bromo-1-fluoroethyl)pyridine Workflows
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists utilizing 3-(2-Bromo-1-fluoroethyl)pyridine in transition-metal-catalyzed or photoredox cross-coupling reactions.
The C(sp³)–Br bond in this building block is highly activated by the adjacent fluorine atom and the pyridine ring. While this makes it an excellent electrophile, it also makes it notoriously susceptible to debromination side reactions —specifically protodehalogenation (hydrodebromination) and β-hydride elimination[1][2]. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to ensure productive C–C bond formation.
Mechanistic Insight: The Causality of Debromination
To stop debromination, you must first understand its origin. In cross-electrophile coupling (XEC) or photoredox catalysis, the activation of the primary alkyl bromide occurs via Single Electron Transfer (SET) to generate a transient 2-fluoro-2-(3-pyridyl)ethyl radical[3].
If the rate of productive radical capture by the transition metal (e.g., Ni) is slower than background Hydrogen Atom Transfer (HAT), the radical abstracts a hydrogen atom from the environment, yielding the protodehalogenation byproduct 3-(1-fluoroethyl)pyridine [1][3]. Alternatively, if the organometallic intermediate forms but undergoes slow reductive elimination, the complex will undergo β-hydride elimination to form 3-(1-fluorovinyl)pyridine [1].
Caption: Mechanistic divergence of the 2-fluoro-2-(3-pyridyl)ethyl radical during cross-coupling.
Troubleshooting FAQs
Q1: I am running a Ni-catalyzed cross-electrophile coupling and isolating mostly 3-(1-fluoroethyl)pyridine. Where is the hydrogen coming from? A1: The hydrogen atom is typically abstracted from your solvent (e.g., THF) or your sacrificial reductant (e.g., DIPEA or TEA). In XEC, minimizing protodehalogenation requires suppressing these background HAT pathways[4]. Switch from ethereal solvents to polar aprotic solvents like DMA or DMF, and replace amine reductants with metallic zinc (Zn) or manganese (Mn) powder[2].
Q2: How does the adjacent fluorine atom affect the stability of the alkyl-metal intermediate? A2: The highly electronegative β-fluorine atom inductively withdraws electron density, which polarizes the C–C bond and can destabilize the alkyl-Ni(II) or alkyl-Pd(II) intermediate. This polarization increases the propensity for premature β-hydride elimination before the desired transmetalation or oxidative addition can occur[1].
Q3: How do I tune my ligand to favor cross-coupling over debromination? A3: You must accelerate radical capture and reductive elimination. The use of sterically hindered, electron-rich bidentate nitrogen ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy ) is highly recommended. These ligands stabilize the high-valent Ni(III) intermediate formed upon radical capture and provide the steric bulk necessary to force rapid reductive elimination, thereby outcompeting debromination pathways[4][5].
Q4: I am using photoredox catalysis. Should I use a silane additive to improve turnover? A4: No. While silanes like (TMS)₃SiH are excellent for turning over certain photoredox cycles, they are potent hydrogen atom donors. In the presence of alkyl radicals, silanes will aggressively drive the reaction toward complete hydrodebromination[3]. Use inorganic bases and non-HAT reductants instead.
Caption: Troubleshooting workflow for mitigating debromination side reactions.
Quantitative Data: Parameter Optimization
The following table summarizes the causal impact of reaction parameters on the ratio of productive cross-coupling versus debromination side reactions.
| Reductant | Solvent | Ligand | Primary Outcome | Debromination % | Causality / Rationale |
| DIPEA (Amine) | THF | bpy | Hydrodebromination | > 75% | Amines and THF are excellent H-atom donors; bpy lacks steric bulk to force reductive elimination. |
| Zn Powder | THF | bpy | Mixed | ~ 40% | Removing the amine reduces HAT, but THF still donates H-atoms to the long-lived radical. |
| Zn Powder | DMA | bpy | Homocoupling | ~ 20% | DMA resists HAT, but lack of ligand bulk stalls reductive elimination, leading to dimerization[5]. |
| Zn Powder | DMA | dtbbpy | Cross-Coupling | < 5% | Optimal. Zn/DMA prevents HAT; dtbbpy bulk accelerates Ni(III) reductive elimination[4][5]. |
Self-Validating Experimental Protocol
Optimized Ni-Catalyzed Cross-Electrophile Coupling of 3-(2-Bromo-1-fluoroethyl)pyridine
This protocol is engineered as a self-validating system. It utilizes Zn powder to eliminate amine-driven HAT and DMA to prevent solvent-driven HAT.
Step 1: Catalyst Pre-Activation
-
In an oven-dried Schlenk flask under an argon atmosphere, add NiBr₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 12 mol%).
-
Add anhydrous, degassed DMA (0.1 M relative to the electrophile) and stir at room temperature for 20 minutes until a deep green/blue complex forms.
Step 2: Reductant Activation
-
Add finely powdered Zinc (2.5 equivalents). Critical Step: Ensure the Zn powder is activated (washed with 1M HCl, water, ethanol, and ether, then dried under vacuum) to ensure rapid electron transfer and prevent radical stalling.
Step 3: Electrophile Addition & Self-Validation
-
Add the aryl/alkyl halide coupling partner (1.5 equivalents).
-
Add 3-(2-Bromo-1-fluoroethyl)pyridine (1.0 equivalent, 0.5 mmol scale).
-
Stir the reaction at 25 °C.
-
Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.
-
Pass: The presence of the cross-coupled product mass is observed.
-
Fail: If a peak at m/z 125 (corresponding to the protodehalogenated 3-(1-fluoroethyl)pyridine) exceeds 10% of the total area, abort the run. This indicates moisture ingress or incomplete Zn activation leading to a stalled catalytic cycle and subsequent HAT.
-
Step 4: Workup
-
After 12 hours (or upon complete consumption of the bromide via GC-MS), quench the reaction with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography.
Sources
Addressing stability and degradation issues of 3-(2-Bromo-1-fluoroethyl)pyridine at room temperature
Welcome to the Technical Support Center for 3-(2-Bromo-1-fluoroethyl)pyridine . Because this compound contains both a nucleophilic pyridine ring and a highly electrophilic haloalkyl group, it is exceptionally labile at room temperature. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent degradation.
Section 1: Diagnostic FAQs (Mechanistic Troubleshooting)
Q1: My sample of 3-(2-Bromo-1-fluoroethyl)pyridine turned into a viscous, dark oil at room temperature. What happened? A: This is a classic presentation of intermolecular self-alkylation (polymerization). The unprotonated pyridine nitrogen of one molecule acts as a nucleophile, attacking the highly electrophilic primary bromide (-CH₂Br) of an adjacent molecule via an Sₙ2 mechanism. This bimolecular reaction forms pyridinium salts, rapidly propagating into a polymeric network. This phenomenon is well-documented for haloalkylpyridines, which are notoriously unstable as free bases and have a strong tendency to undergo bimolar polymerization[1][2].
Q2: I detected a vinyl compound and acidic fumes in my storage vial. Why? A: You are observing dehydrohalogenation. The highly electronegative fluorine atom at the benzylic position (C1) strongly withdraws electron density, increasing the acidity of the adjacent protons. At room temperature, the basic pyridine nitrogen can facilitate an auto-catalyzed E2 elimination of HBr, yielding 3-(1-fluorovinyl)pyridine. The released HBr further complicates the matrix by partially protonating remaining molecules, creating a chaotic mixture of salts and degradation products.
Q3: How does ambient moisture affect this compound? A: The primary alkyl bromide is highly susceptible to hydrolysis. Ambient moisture acts as a nucleophile, leading to solvolysis that replaces the bromide with a hydroxyl group, forming 3-(1-fluoro-2-hydroxyethyl)pyridine. Monochloro- and monobromoalkylpyridines exhibit severe instability under ambient conditions and must be strictly protected from atmospheric moisture[3].
Mechanistic pathways of 3-(2-Bromo-1-fluoroethyl)pyridine degradation at room temperature.
Section 2: Validated Stabilization Protocols
To ensure scientific integrity and reliable downstream synthesis, never store this compound as a free base . Protonating the pyridine nitrogen completely quenches its nucleophilicity, effectively shutting down the primary self-alkylation degradation pathway.
Protocol A: Generation of the Hydrochloride Salt (Stabilization)
Causality: Converting the free base to an HCl salt removes the lone pair on the nitrogen, preventing it from acting as an Sₙ2 nucleophile against the primary bromide.
-
Preparation: Dissolve the freshly synthesized 3-(2-Bromo-1-fluoroethyl)pyridine free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.
-
Cooling: Chill the solution to 0°C in an ice bath under an argon atmosphere. Causality: Low temperatures mitigate any exothermic elimination side-reactions during the protonation step.
-
Protonation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise while stirring vigorously.
-
Isolation: A white to off-white precipitate (the HCl salt) will form immediately. Filter the precipitate under a blanket of argon using a Schlenk frit.
-
Validation: Wash the salt with cold anhydrous ether and dry under high vacuum. The resulting powder should be free-flowing. Self-Validation Check: If the powder clumps or turns yellow, residual free base or moisture may be present; re-wash with anhydrous ether immediately.
Protocol B: Free-Base Recovery (Pre-Reaction)
Causality: Free-basing must be done gently to prevent base-catalyzed E2 elimination of the bromide.
-
Neutralization: Suspend the required amount of the HCl salt in dichloromethane (DCM) at 0°C.
-
Biphasic Extraction: Add an equal volume of cold, saturated aqueous NaHCO₃. Stir vigorously for 5 minutes until the solid completely dissolves. Causality: NaHCO₃ is a mild base that deprotonates the pyridine without inducing elimination (which stronger bases like NaOH would trigger).
-
Separation: Separate the organic layer, extract the aqueous layer once more with DCM, and combine the organic phases.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly below 25°C. Use the recovered free base immediately in your subsequent reaction.
Protocol workflow for the stabilization and recovery of 3-(2-Bromo-1-fluoroethyl)pyridine.
Section 3: Quantitative Data & Storage Guidelines
Adhere to the following storage matrix to maximize the shelf life of your batches. The data below synthesizes expected stability timelines based on the chemical form and environmental conditions.
| Chemical Form | Storage Temperature | Atmosphere | Expected Shelf Life | Primary Degradation Risk |
| Free Base (Neat) | +20°C to +25°C | Air | < 2 Hours | Rapid Polymerization / Self-alkylation |
| Free Base (Solution) | -20°C | Argon | 1 - 2 Weeks | Slow Self-alkylation |
| Hydrochloride Salt | +20°C to +25°C | Air/Desiccated | > 6 Months | Slow Hydrolysis (if exposed to moisture) |
| Hydrochloride Salt | -20°C | Argon | > 2 Years | None observed |
References
-
Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14 . VDOC.PUB. 3[3]
-
The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide . ResearchGate.2[2]
Sources
Technical Support Center: Preventing Defluorination in 3-(2-Bromo-1-fluoroethyl)pyridine Scale-Up
Welcome to the Advanced Troubleshooting Guide for the scale-up of 3-(2-Bromo-1-fluoroethyl)pyridine. As a Senior Application Scientist, I have designed this resource to address the critical failure modes associated with vicinal bromofluoroalkane synthesis. This guide synthesizes mechanistic theory with field-proven process chemistry to help you eliminate defluorination impurities during your manufacturing workflows.
Mechanistic Insight: The "Why" Behind Defluorination
To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the molecule's instability.
Secondary benzylic and pyridylic fluorides are notoriously susceptible to elimination reactions, particularly under thermal stress[1]. In 3-(2-bromo-1-fluoroethyl)pyridine, the fluorine atom is situated at a highly activated pyridylic position. The primary driver of defluorination during scale-up is the intrinsic basicity and nucleophilicity of the unprotonated pyridine nitrogen.
When the compound is in its free-base form, this nitrogen acts as an auto-catalytic internal base. It abstracts the acidic proton at the C2 position (adjacent to the bromine), triggering an E2 or E1cB elimination pathway. This expels hydrogen fluoride (HF) and yields 3-(2-bromovinyl)pyridine as a critical defluorination impurity[2][3]. Furthermore, the synthesis of this motif typically involves the bromofluorination of 3-vinylpyridine[4]. On a larger scale, the exothermic nature of this reaction leads to localized heating if mass transfer is inefficient, which exponentially accelerates the elimination kinetics.
Mechanistic pathway of auto-catalytic defluorination in 3-(2-Bromo-1-fluoroethyl)pyridine.
Troubleshooting Matrix: Scale-Up Parameters
The following table summarizes the critical process parameters, their associated risks, and the field-proven corrective actions required to maintain molecular integrity.
| Process Parameter | Failure Mode (Defluorination Trigger) | Causality | Corrective Action / Solution |
| Reaction Temperature | Exotherm spikes > 15°C | High temperatures lower the activation energy barrier for E2 elimination of HF. | Implement active jacket cooling. Dose brominating agents (e.g., NBS) in controlled portions to maintain T < 5°C. |
| Fluoride Source | Base-mediated elimination | Highly basic fluoride sources (like TBAF) act as Brønsted bases rather than nucleophiles. | Use Triethylamine trihydrofluoride (Et₃N·3HF) to provide a slightly acidic, organic-soluble nucleophilic fluoride[4]. |
| Workup pH | Hydrolysis / Elimination | Exposing the free base to pH > 8 during aqueous quench accelerates base-catalyzed HF loss. | Buffer the aqueous quench to pH 4–6 using cold, dilute NaHCO₃ or phosphate buffer. |
| Storage & Isolation | Auto-catalytic degradation | The free pyridine nitrogen attacks neighboring molecules, causing polymerization and tarring. | Never store as a free base. Convert immediately to a stable hydrochloride or mesylate salt[5]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, do not deviate from the causality-driven steps outlined below. Each protocol is designed as a self-validating system.
Protocol A: Exotherm-Controlled Bromofluorination
This protocol details the safe conversion of 3-vinylpyridine to the target molecule without triggering thermal defluorination.
-
Reactor Preparation: Charge a jacketed reactor with Dichloromethane (DCM) and Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equivalents).
-
Causality: Et₃N·3HF is selected over other fluoride sources because its buffered, slightly acidic nature suppresses base-mediated elimination pathways while providing excellent nucleophilic fluoride delivery[4].
-
-
Substrate Addition: Add 3-vinylpyridine (1.0 equivalent) to the reactor and engage active cooling to bring the internal temperature to 0°C.
-
Controlled Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) in 5 equal portions over 2 hours.
-
Causality: The bromonium ion formation is highly exothermic. Portion-wise addition ensures the temperature never exceeds 5°C, effectively freezing out the E2 elimination kinetics.
-
-
Validation Check: Before quenching, pull a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. A stable multiplet at approx. -175 ppm confirms the intact product. A missing signal indicates premature defluorination.
-
Acidic Quench: Quench the reaction by slowly pumping it into a pre-chilled (0°C) solution of 5% NaHCO₃, carefully monitoring to ensure the pH remains between 4 and 6. Extract the organic layer immediately.
Protocol B: Pyridinium Salt Formation for Stabilization
Isolating the free base applies massive thermal stress. This protocol neutralizes the basic nitrogen to enable safe storage.
-
Solvent Exchange: Concentrate the DCM extract from Protocol A under high vacuum at room temperature (Do not apply heat). Redissolve the crude oil in cold Methyl tert-butyl ether (MTBE).
-
Protonation: Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) into the MTBE solution at 0°C.
-
Isolation: Filter the precipitating 3-(2-bromo-1-fluoroethyl)pyridinium chloride under a blanket of nitrogen.
-
Causality: Protonating the pyridine nitrogen completely eliminates its basicity and nucleophilicity. This shuts down the auto-catalytic degradation pathway, locking the molecule in a stable conformation for long-term storage[5].
-
-
Validation Check: Titrate the isolated salt with AgNO₃ to confirm a 1:1 molar ratio of chloride to the pyridine core, ensuring complete protonation.
Optimized scale-up workflow to prevent defluorination via temperature control and salt formation.
Frequently Asked Questions (FAQs)
Q: Why does my product turn into a black tar during vacuum distillation? A: Distilling the free base of a pyridylic fluoride applies massive thermal stress. The pyridine nitrogen triggers HF elimination, and the resulting HF auto-catalyzes further degradation and polymerization of the vinyl pyridine intermediate. You must bypass distillation entirely and isolate the product as a crystalline salt.
Q: Can I use TBAF (Tetrabutylammonium fluoride) instead of Et₃N·3HF for the synthesis? A: This is highly discouraged. TBAF is significantly more basic and often contains residual water, which promotes both E2 elimination and nucleophilic hydrolysis of the benzylic fluoride. Et₃N·3HF provides the ideal balance of nucleophilicity and acidity required for vicinal bromofluorination[4].
Q: How can I analytically track the defluorination impurity during the reaction? A: ¹⁹F NMR and ¹H NMR are your best tools. Defluorination is immediately obvious by the disappearance of the characteristic ¹⁹F multiplet (typically around -170 to -190 ppm for benzylic fluorides) and the appearance of vinylic protons in the ¹H NMR spectrum (around 6.5–7.5 ppm).
References
- Development of a Control Strategy for a Defluorinated Analogue in the Manufacturing Process of Casopitant Mesylate Source: Organic Process Research & Development - ACS Publications URL
- Organic Process Research & Development Vol. 19 No.
- Benzylic C(sp3)
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: PDF Free Download URL
- Synthesis and structural studies of two pyridine-armed reinforced cyclen chelators and their transition metal complexes Source: PMC - NIH URL
Sources
Reactivity Comparison Guide: 3-(2-Bromo-1-fluoroethyl)pyridine vs. 3-(2-Bromoethyl)pyridine
Executive Summary
In medicinal chemistry and probe development, the strategic incorporation of a fluorine atom is a powerful tool for modulating lipophilicity, metabolic stability, and target affinity. However, this single atomic substitution drastically rewires the molecule's chemical reactivity.
This guide provides an in-depth, objective comparison between a standard alkylating agent, 3-(2-Bromoethyl)pyridine , and its fluorinated counterpart, 3-(2-Bromo-1-fluoroethyl)pyridine . While the former is a highly reliable electrophile for SN2 substitutions, the introduction of a benzylic/pyridylic fluorine atom in the latter shifts the chemoselectivity landscape, creating a complex competition between sluggish substitution and rapid E2 elimination. Understanding these mechanistic divergences is critical for designing successful synthetic workflows and avoiding dead-end protocols.
Mechanistic Divergence: The β -Fluoro Effect
As an application scientist, I frequently observe that researchers treat β -fluoro alkyl halides identically to their non-fluorinated analogs, leading to failed syntheses. The causality behind this failure lies in two fundamental electronic effects induced by the fluorine atom:
A. SN2 Transition State Destabilization
3-(2-Bromoethyl)pyridine undergoes clean, rapid SN2 displacement. The pyridine ring is electron-withdrawing but insulated by a two-carbon linker, making the primary bromide highly accessible.
Conversely, in 3-(2-Bromo-1-fluoroethyl)pyridine , the fluorine atom is situated at the β -position relative to the leaving group (C1). Fluorine's intense inductive electron-withdrawing effect (-I) severely destabilizes the accumulation of electron density in the SN2 transition state. Furthermore, the highly polarized C-F bond creates electrostatic and stereoelectronic repulsion against the incoming nucleophile. This results in SN2 reaction rates that are orders of magnitude slower than standard halogens.
B. E2 Elimination Dominance
The most critical challenge with 3-(2-Bromo-1-fluoroethyl)pyridine is its propensity for E2 elimination. The proton at C1 is flanked by both the strongly electronegative fluorine atom and the electron-deficient pyridine ring. This dual activation drastically lowers the pKa of the C1 proton. When exposed to nucleophiles with basic character (e.g., secondary amines, alkoxides), the activation energy for deprotonation is significantly lower than for backside SN2 attack. The result is the rapid expulsion of bromide to form 1-fluoro-2-(3-pyridyl)ethene, a stable fluoroalkene[1]. The stability and reactivity of such β -fluoro compounds are heavily dictated by this competing elimination pathway[2].
Bifurcation of reaction pathways: Standard SN2 vs. competing E2 elimination in fluorinated analogs.
Quantitative Data Comparison
To objectively compare performance, the following table summarizes the reactivity metrics of both electrophiles when reacted with a standard secondary amine (e.g., piperidine) under mild basic conditions (K2CO3, MeCN, 60 °C).
| Parameter | 3-(2-Bromoethyl)pyridine | 3-(2-Bromo-1-fluoroethyl)pyridine |
| Primary Reaction Pathway | SN2 Alkylation | E2 Elimination / Slow SN2 |
| Relative SN2 Rate | Fast (Baseline = 1.0) | Very Slow (< 0.05) |
| C1 Proton Acidity (est. pKa) | ~25–28 | ~15–18 (Highly Activated) |
| Optimal Nucleophiles | Amines, Alkoxides, Thiolates | Soft, non-basic nucleophiles (e.g., Thiolates) |
| Major Side Reaction | Minimal | 1-Fluoro-2-(3-pyridyl)ethene formation |
| Typical SN2 Yield | 85% - 95% | 5% - 20% (Highly substrate dependent) |
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to monitor the divergence between substitution and elimination.
Protocol A: Standard N-Alkylation of 3-(2-Bromoethyl)pyridine
This protocol leverages the high SN2 reactivity of the unfluorinated analog.
-
Preparation: Dissolve 3-(2-bromoethyl)pyridine (1.0 equiv, 0.1 M) in anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add the amine nucleophile (1.2 equiv) followed by finely powdered K2CO3 (2.0 equiv).
-
Reaction: Heat the suspension to 60 °C under a nitrogen atmosphere for 4–6 hours.
-
Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. You should observe a single dominant peak corresponding to the alkylated product mass [M+H]⁺.
-
Workup: Filter the inorganic salts, concentrate the filtrate, and purify via standard silica gel chromatography.
Protocol B: Chemoselective Alkylation of 3-(2-Bromo-1-fluoroethyl)pyridine
Because basic amines will trigger E2 elimination, this protocol utilizes a "soft" nucleophile (e.g., a thiolate) to bypass deprotonation and force the sluggish SN2 pathway.
-
Preparation: Dissolve 3-(2-bromo-1-fluoroethyl)pyridine (1.0 equiv, 0.1 M) in anhydrous DMF.
-
Nucleophile Generation: In a separate vial, pre-form the thiolate by treating the thiol (1.1 equiv) with a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) at 0 °C.
-
Reaction: Slowly transfer the thiolate solution to the electrophile at 0 °C. Maintain the reaction at room temperature (do not heat, as thermal energy heavily favors E2).
-
Validation (LC-MS & ¹⁹F NMR): Monitor the reaction closely. ¹⁹F NMR is an excellent self-validating tool here: the starting material exhibits a distinct doublet of multiplets, while the elimination product (fluoroalkene) will show a drastic downfield shift. SN2 product formation will retain the sp³ C-F signature.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize any remaining base, extract with EtOAc, and purify carefully to separate the inevitable minor elimination byproducts.
Standardized workflow for evaluating alkylation versus elimination chemoselectivity.
Conclusion
The transition from 3-(2-Bromoethyl)pyridine to 3-(2-Bromo-1-fluoroethyl)pyridine is not merely a structural tweak; it is a fundamental shift in reactivity. While the unfluorinated compound is a robust, general-purpose alkylating agent, the fluorinated analog demands highly tailored conditions. By utilizing soft nucleophiles, strictly controlling temperature, and avoiding strong bases, researchers can suppress the dominant E2 elimination pathway and successfully harness the fluorinated electrophile for advanced drug design.
References
-
Spurling, D. "Synthesis and Evaluation of Novel Fluorinated Biomolecular Probes." St Andrews Research Repository, University of St Andrews. Available at:
-
"Deoxyfluorination Using CuF2." Amazon S3 Data Repository. Available at:[1]
-
"Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity." ChemRxiv. Available at:[2]
Sources
Comparative Guide: Fluorinating Agents for the Synthesis of 3-(2-Bromo-1-fluoroethyl)pyridine
As a Senior Application Scientist, I frequently evaluate synthetic routes for halogenated heterocycles. The compound 3-(2-Bromo-1-fluoroethyl)pyridine is a highly versatile building block in drug development. The secondary fluorine atom provides metabolic stability and modulates lipophilicity, while the primary bromide serves as an orthogonal handle for downstream cross-coupling reactions.
Synthesizing this motif presents a classic chemoselectivity challenge: installing a secondary fluoride without triggering E2 elimination or compromising the basic pyridine ring. This guide objectively compares the two most viable synthetic pathways—Deoxyfluorination of an alcohol precursor and Bromofluorination of an alkene precursor—and evaluates the performance of modern fluorinating agents for each.
Pathway 1: Deoxyfluorination of 2-bromo-1-(pyridin-3-yl)ethanol
The most direct route to our target is the nucleophilic deoxyfluorination of 2-bromo-1-(pyridin-3-yl)ethanol. In this pathway, the hydroxyl group is activated into a leaving group and subsequently displaced by a fluoride ion via an SN2 mechanism[1].
Mechanism & Logical Workflow
Deoxyfluorination mechanism highlighting OH activation and SN2 fluoride displacement.
Agent Comparison: DAST vs. Deoxo-Fluor vs. XtalFluor-E
| Fluorinating Agent | Thermal Stability | SN2 : E2 Selectivity | Typical Yield | Handling & Safety Profile |
| DAST | Poor (Explosive >90°C) | Low-Moderate | 40 - 55% | Liquid, highly fuming, requires extreme caution. |
| Deoxo-Fluor | Moderate (<140°C) | Moderate | 50 - 65% | Liquid, corrosive, slightly safer than DAST. |
| XtalFluor-E | Excellent (>200°C) | High | 75 - 85% | Solid, bench-stable, non-fuming[2]. |
The Causality of Selectivity: Traditional reagents like DAST and Deoxo-Fluor generate free dialkylaminosulfur difluoride and HF during the activation step. The dialkylamine byproduct acts as a localized base, which heavily promotes E2 elimination to form the unwanted byproduct 3-(2-bromovinyl)pyridine[3]. Conversely, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is a pre-activated salt. When paired with an exogenous promoter like DBU·HF or Et3N·3HF, it bypasses the generation of basic amine intermediates. This fundamentally alters the transition state environment, suppressing elimination and heavily favoring the SN2 displacement[1],[2].
Self-Validating Protocol: XtalFluor-E Deoxyfluorination
This system is designed with built-in validation checkpoints to ensure reaction integrity.
-
Preparation: In an oven-dried Schlenk flask under N2, dissolve 2-bromo-1-(pyridin-3-yl)ethanol (1.0 equiv) and DBU (1.5 equiv) in anhydrous dichloromethane (DCM).
-
Thermal Control: Cool the mixture to -78°C. Causality: Lowering the thermal energy of the system selectively raises the activation barrier for the E2 pathway while permitting the SN2 pathway to proceed.
-
Activation: Add XtalFluor-E (1.5 equiv) portion-wise, followed immediately by Et3N·3HF (2.0 equiv).
-
Propagation: Allow the reaction to stir and slowly warm to room temperature over 4 hours.
-
In-Process Validation: Extract a 50 µL aliquot, quench in sat. NaHCO3, and extract with CDCl3. Run a rapid 19F-NMR. The target product is confirmed by a characteristic doublet of doublets (due to 2JH-F and 3JH-F coupling) between -180 ppm and -190 ppm.
-
Work-up: Quench the bulk reaction with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with DCM, dry over MgSO4, and purify via silica gel chromatography.
Pathway 2: Bromofluorination of 3-vinylpyridine
An alternative, highly efficient strategy is the bromofluorination of 3-vinylpyridine. This approach utilizes an electrophilic bromine source (NBS) and a nucleophilic fluoride source to achieve a Markovnikov addition across the double bond[4].
Mechanism & Logical Workflow
Bromofluorination pathway via bromonium ion and regioselective ring opening.
Agent Comparison: Et3N·3HF vs. Py·HF vs. DMPU/HF
| Fluoride Source | Regioselectivity | Typical Yield | Corrosivity & Equipment | Primary Byproducts |
| Et3N·3HF | Good | 60 - 70% | High (Standard Glassware OK briefly) | Hydrobromination traces |
| Py·HF (Olah's) | Good | 65 - 75% | Extreme (Requires Teflon/Nalgene) | Polymerization of alkene |
| DMPU/HF | Excellent | 80 - 90% | Moderate (Less fuming) | Minimal[4] |
The Causality of Selectivity: The regioselectivity of ring-opening the bromonium ion is dictated by the stabilization of the partial positive charge. The benzylic position (C1) adjacent to the pyridine ring is more electrophilic. However, traditional reagents like Olah's reagent (Pyridine·HF) create a highly acidic and nucleophilic environment that can lead to polymerization of the vinylpyridine. DMPU/HF (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone / hydrogen fluoride) provides a superior alternative. DMPU is a non-nucleophilic, weakly basic solvent that stabilizes HF via strong hydrogen bonding. This prevents the formation of solvent-adduct byproducts and provides a highly active, yet controlled, "naked" fluoride source that attacks the benzylic position with near-perfect Markovnikov regioselectivity[4].
Self-Validating Protocol: DMPU/HF Bromofluorination
Warning: HF complexes are highly toxic and corrosive. Proper PPE and calcium gluconate gel must be on hand.
-
Preparation: In a Teflon or Nalgene reactor (to prevent silicate etching and water generation), add DMPU/HF (65 wt% HF) (5.0 equiv of F⁻).
-
Substrate Addition: Dissolve 3-vinylpyridine (1.0 equiv) in anhydrous DCM and add to the reactor at 0°C.
-
Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.2 equiv) in small portions over 20 minutes. Causality: Gradual addition prevents thermal spikes that could drive the equilibrium toward dibromination or radical pathways.
-
Propagation: Stir the mixture at 0°C to room temperature for 4 hours.
-
In-Process Validation: Perform GC-MS analysis of the organic layer. The target mass must show M⁺ = 203/205 in a 1:1 ratio (confirming the presence of the 79Br/81Br isotopes). The strict absence of M⁺ = 263/265/267 confirms that dibromination has been successfully suppressed.
-
Work-up: Carefully pour the reaction mixture into an ice-cold basic buffer (NH3/NH4Cl) to safely neutralize the HF. Extract with DCM, wash with brine, and concentrate in vacuo.
Conclusion & Selection Guide
Both pathways are viable, but their utility depends on your starting material availability and lab infrastructure:
-
Choose Pathway 1 (XtalFluor-E) if you are scaling up and wish to avoid handling highly corrosive HF complexes. It is the safest method for bench-top synthesis, provided you can source the precursor alcohol.
-
Choose Pathway 2 (NBS + DMPU/HF) if you require the highest atom economy and regioselectivity from a readily available alkene. DMPU/HF is the undisputed champion for bromofluorination, offering cleaner conversions than traditional Olah's reagent.
References
-
Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[Link]
-
Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Journal of Fluorine Chemistry (via NIH).[Link]
-
Catalytic Methodologies for C(sp3)-F Bond Formation with Heterogeneous Catalysts. Cardiff University.[Link]
-
Deoxyfluorination: A Detailed Overview Of Recent Developments. Synthesis (via ResearchGate).[Link]
Sources
A Comparative Guide to the Validation of HPLC Analytical Methods for the Purity of 3-(2-Bromo-1-fluoroethyl)pyridine
This guide provides a comprehensive, in-depth framework for the validation of High-Performance Liquid Chromatography (HPLC) methods designed for the purity assessment of 3-(2-Bromo-1-fluoroethyl)pyridine. As a pyridine derivative containing halogen atoms, this compound presents unique analytical challenges that necessitate a robust, well-validated method to ensure product quality, safety, and efficacy.
Rather than presenting a single, rigid protocol, this document compares two distinct reversed-phase HPLC methods, exploring how subtle changes in stationary phase chemistry can profoundly impact selectivity and overall method performance. We will delve into the causality behind experimental choices and provide a step-by-step validation process grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This approach is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to develop and validate analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[3]
The Analytical Challenge: Understanding the Analyte
3-(2-Bromo-1-fluoroethyl)pyridine is a heterocyclic compound whose structure dictates the analytical strategy. Key characteristics include:
-
Pyridine Ring: The basic nitrogen atom is prone to interactions with acidic silanols on the HPLC column packing, which can lead to peak tailing. Mobile phase modifiers are often required to ensure symmetrical peak shapes.
-
Halogen Atoms (Br, F): The presence of bromine and fluorine can alter the molecule's polarity and introduce unique electronic interactions (dipole-dipole, π-π) that can be exploited for chromatographic separation.[4]
-
Potential Impurities: Impurities may arise from the synthesis process (starting materials, by-products) or degradation. A successful purity method must be able to resolve the active pharmaceutical ingredient (API) from all potential and actual impurities.
Given these properties, two reversed-phase HPLC methods are proposed for comparison: a conventional C18 column, the workhorse of RP-HPLC, and a Pentafluorophenyl (PFP) column, which offers alternative selectivity for halogenated and aromatic compounds.
Comparative HPLC Methodologies
The selection of the stationary phase is the most critical decision in method development.[5] Here, we compare a traditional hydrophobic phase with a phase offering mixed-mode interactions.
| Parameter | Method A: C18 (Workhorse) | Method B: PFP (Alternative Selectivity) |
| Principle | Separation primarily based on hydrophobicity.[6] | Separation based on a combination of hydrophobicity, π-π interactions, and dipole-dipole interactions. |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Pentafluorophenyl (PFP), 5 µm |
| Column Dimensions | 150 mm x 4.6 mm | 150 mm x 4.6 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 260 nm (Diode Array Detector) | UV at 260 nm (Diode Array Detector) |
| Injection Volume | 10 µL | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile | 50:50 Water:Acetonitrile |
Causality Behind Experimental Choices:
-
C18 Column (Method A): This is the default starting point for many small molecules. The C18 ligand provides a hydrophobic surface, separating compounds based on their relative hydrophobicity. It is robust and widely available.
-
PFP Column (Method B): PFP phases are highly effective for separating halogenated compounds and positional isomers.[7] The electron-deficient fluorinated ring can engage in strong π-π interactions with electron-rich aromatic rings like pyridine, offering a different separation mechanism than a C18 column.
-
Mobile Phase Modifiers: Trifluoroacetic acid (TFA) in Method A acts as an ion-pairing agent, masking residual silanols on the C18 surface and sharpening the peak shape of the basic pyridine analyte. Formic acid in Method B is a less aggressive modifier, often preferred for its compatibility with mass spectrometry, should LC-MS be required for impurity identification.
The Validation Workflow: A Systematic Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The validation process follows a logical sequence, where the results of one test inform the next.
Caption: A typical workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Executing the Validation Protocol
For each parameter, we will describe the protocol, define typical acceptance criteria, and present comparative hypothetical data for Methods A and B.
Specificity and Forced Degradation
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1][8] Forced degradation studies are a critical part of demonstrating specificity.[9][10] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated and can be resolved by the method.[11]
Forced Degradation Experimental Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 3-(2-Bromo-1-fluoroethyl)pyridine in the sample diluent.
-
Apply Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (ICH Q1B conditions) for 24 hours.
-
-
Neutralization & Dilution: After exposure, neutralize the acidic and basic samples and dilute all stressed samples to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze the unstressed control and all stressed samples by HPLC using a Diode Array Detector (DAD).
-
Evaluation: Assess peak purity of the main analyte peak in all chromatograms. Ensure that all degradation product peaks are baseline-resolved from the main analyte peak.
Caption: Logical workflow for forced degradation studies to establish method specificity.
Hypothetical Comparative Data: Specificity
| Stress Condition | Method A (C18) - Observations | Method B (PFP) - Observations |
| Acid Hydrolysis | 12% degradation. One major degradant at RRT 0.85. Resolution = 2.5. | 11% degradation. Degradant at RRT 0.82. Resolution = 3.1. |
| Base Hydrolysis | 8% degradation. Two minor degradants at RRT 0.70 and 1.2. Resolution > 2.0 for both. | 9% degradation. Better separation of degradant at RRT 1.2 (Resolution = 2.8 vs 2.1). |
| Oxidation | 15% degradation. Major degradant co-elutes slightly with an impurity. Resolution = 1.4. | 16% degradation. Oxidative degradant is fully resolved. Resolution = 2.9. |
| Peak Purity | Peak purity index fails for the main peak under oxidative stress. | Peak purity index > 995 for all conditions. |
Linearity and Range
Objective: To demonstrate a direct, proportional relationship between analyte concentration and the method's response over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard at 0.15 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).[12] For impurity analysis, the range would cover from the LOQ to 120% of the impurity specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999
-
Y-intercept should be close to zero.
Hypothetical Comparative Data: Linearity
| Parameter | Method A (C18) | Method B (PFP) |
| Range | 0.08 - 0.12 mg/mL | 0.08 - 0.12 mg/mL |
| Regression Equation | y = 25431x + 150 | y = 24985x - 98 |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated using a recovery study on spiked samples.
Experimental Protocol:
-
Prepare a placebo (matrix without the API).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[1]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Hypothetical Comparative Data: Accuracy
| Concentration Level | Method A (C18) - Mean Recovery (%) | Method B (PFP) - Mean Recovery (%) |
| 80% | 99.2% | 99.5% |
| 100% | 100.3% | 100.1% |
| 120% | 101.1% | 100.8% |
| Overall Mean | 100.2% | 100.1% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocols:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on different equipment.
Acceptance Criteria:
-
Relative Standard Deviation (RSD) should be ≤ 2.0%.[13]
Hypothetical Comparative Data: Precision
| Parameter | Method A (C18) - %RSD | Method B (PFP) - %RSD |
| Repeatability (n=6) | 0.85% | 0.75% |
| Intermediate Precision (n=6) | 1.30% | 1.15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting a series of dilute solutions and visually inspecting the chromatograms or using the instrument software's S/N calculation.
Acceptance Criteria:
-
LOD: S/N ≥ 3
-
LOQ: S/N ≥ 10; precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Hypothetical Comparative Data: LOD & LOQ
| Parameter | Method A (C18) | Method B (PFP) |
| LOD (µg/mL) | 0.05 µg/mL | 0.04 µg/mL |
| LOQ (µg/mL) | 0.15 µg/mL | 0.12 µg/mL |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on key system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within their defined limits for all variations.
Hypothetical Comparative Data: Robustness
| Varied Parameter | Method A (C18) - Impact | Method B (PFP) - Impact |
| Flow Rate (+0.1 mL/min) | Retention time shifts predictably. Resolution remains > 2.0. | Retention time shifts predictably. Resolution remains > 2.5. |
| Temperature (+5 °C) | Minor shift in retention time. All peaks remain resolved. | Minor shift in retention time. All peaks remain resolved. |
| Mobile Phase (+2% B) | Significant shift in retention time. Resolution of critical pair drops to 1.9. | Less impact on retention time shift. Resolution remains > 2.2. |
Final Comparison and Recommendation
This guide has systematically compared two viable HPLC methods for the purity analysis of 3-(2-Bromo-1-fluoroethyl)pyridine. While both methods performed well across most validation parameters, key differences emerged that allow for a scientifically grounded recommendation.
Summary of Findings:
| Validation Parameter | Method A (C18) | Method B (PFP) | Advantage |
| Specificity | Failed to resolve an oxidative degradant. | Fully resolved all degradants. | Method B |
| Linearity | Excellent (R² = 0.9995) | Excellent (R² = 0.9998) | Equivalent |
| Accuracy | Excellent (100.2% recovery) | Excellent (100.1% recovery) | Equivalent |
| Precision | Excellent (%RSD < 1.5%) | Excellent (%RSD < 1.2%) | Equivalent |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.12 µg/mL | Method B |
| Robustness | Resolution sensitive to mobile phase changes. | More resilient to mobile phase changes. | Method B |
Recommendation:
Based on the comprehensive validation data, Method B, utilizing a Pentafluorophenyl (PFP) stationary phase, is the superior choice for the purity analysis of 3-(2-Bromo-1-fluoroethyl)pyridine.
The primary justification for this recommendation is its demonstrably better specificity . The ability to resolve the API from all potential degradation products, especially the oxidative degradant that co-eluted in Method A, is non-negotiable for a stability-indicating purity method.[10][14] Furthermore, Method B's slightly higher sensitivity and greater robustness provide additional confidence in its long-term performance and reliability in a routine quality control environment. This case study underscores the importance of exploring alternative column selectivities during method development, particularly for complex molecules, to ensure the final validated method is truly fit for its purpose.
References
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Google Cloud URL
- Title: How To Overcome The Critical Challenges Faced In Forced Degradation Studies Source: Google Cloud URL
- Title: A Comparative Guide to ICH Q2(R1)
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Google Cloud URL
- Title: HPLC Column Selection - LCGC International Source: Google Cloud URL
- Title: Forced Degradation Studies, Common Q.
- Title: ICH Q2(R1)
-
Title: Quality Guidelines - ICH Source: ICH URL: [Link]
- Title: HPLC Column Selection Guide - Link Lab Source: Google Cloud URL
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: Google Cloud URL
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate Source: ResearchGate URL: [Link]
- Title: HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences Source: Google Cloud URL
- Title: Comparative Guide to HPLC Purity Analysis of N-(6-formylpyridin-2-yl)
- Title: HPLC separation of related halogenated aromatic, any one??
-
Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace Source: SciSpace URL: [Link]
- Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))
-
Title: (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate Source: ResearchGate URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: HELIX Chromatography URL: [Link]
-
Title: LC and LC/MS Columns - Agilent Source: Agilent URL: [Link]
-
Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate Source: ResearchGate URL: [Link]
-
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. linklab.gr [linklab.gr]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. agilent.com [agilent.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Benchmarking 3-(2-Bromo-1-fluoroethyl)pyridine: A Comparative Guide to Halogenated Pyridine Building Blocks in Drug Discovery
Executive Summary
Halogenated pyridines are foundational to modern medicinal chemistry, with halogens present in approximately 25-32% of recently FDA-approved small molecule drugs[1]. The strategic installation of halogens—specifically fluorine, chlorine, and bromine—modulates critical physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity[2]. While terminal groups like trifluoromethyl (-CF3) are widely used for metabolic shielding, bifunctional aliphatic motifs such as the 2-bromo-1-fluoroethyl group offer a unique intersection of pharmacokinetic optimization and synthetic versatility.
This guide benchmarks 3-(2-Bromo-1-fluoroethyl)pyridine (3-BFEP) against alternative halogenated pyridines. By analyzing comparative data and detailing self-validating experimental protocols, this document provides drug development professionals with actionable insights for deploying this versatile motif.
Mechanistic Rationale: The Vicinal Bromofluoro Advantage
The 2-bromo-1-fluoroethyl moiety is a "chameleon" motif that balances biological inertness at one position with chemical reactivity at the adjacent carbon. The causality behind its unique profile is driven by the distinct atomic properties of fluorine and bromine:
-
Metabolic Shielding & Lipophilicity Modulation (The Fluorine Effect): The high bond dissociation energy of the C(sp³)–F bond (>110 kcal/mol) effectively blocks cytochrome P450-mediated oxidation at the vulnerable benzylic position[3]. Furthermore, while fluorine increases lipophilicity on aromatic rings, adding fluorine to an aliphatic system diminishes lipophilicity due to its strong electron-withdrawing nature, which polarizes the carbon-fluorine bond and lowers the overall LogD[2].
-
Synthetic Versatility & Halogen Bonding (The Bromine Effect): Bromine is highly polarizable. In a biological context, heavier halogens like bromine can engage in directed halogen bonding with nucleophilic regions of a target protein's backbone. In a synthetic context, the C–Br bond serves as a privileged electrophilic handle, enabling transition-metal-catalyzed cross-coupling or base-mediated elimination to generate vicinal stereocenters and fluorovinyl motifs.
Fig 1. Causality of physicochemical and synthetic property modulation by vicinal halogens.
Comparative Profiling: 3-BFEP vs. Alternative Pyridines
To objectively benchmark 3-BFEP, we compare it against a baseline unhalogenated analog (3-Ethylpyridine), a metabolically inert terminal analog (3-(Trifluoromethyl)pyridine), and a chlorinated bioisostere. The data below illustrates how the choice of halogen impacts both stability and downstream utility.
| Compound | LogD (pH 7.4) | HLM t½ (min) | Synthetic Versatility | Primary Medicinal Chemistry Application |
| 3-Ethylpyridine | 1.22 | 15 | Low | Baseline scaffold; highly susceptible to benzylic oxidation. |
| 3-(Trifluoromethyl)pyridine | 1.85 | >120 | Low (Inert) | Terminal pharmacophore; purely used for metabolic shielding. |
| 3-(2-Chloro-1-fluoroethyl)pyridine | 1.45 | 85 | Moderate | Bioisostere exploration; C-Cl bond is less reactive for cross-coupling. |
| 3-(2-Bromo-1-fluoroethyl)pyridine | 1.60 | 80 | High | Late-stage functionalization; precursor to fluorovinyl or chiral fluoro-alkyl groups. |
*Note: LogD and Human Liver Microsome (HLM) half-life values are representative benchmarking metrics derived from standard structure-property relationship (SPR) models for these specific motifs.
Experimental Methodologies
The true value of 3-BFEP lies in its synthetic tractability. Below are two self-validating protocols: one demonstrating its chemical reactivity, and another detailing how to experimentally verify its metabolic stability.
Protocol 1: Base-Mediated Dehydrobromination to 3-(1-Fluorovinyl)pyridine
This protocol leverages the C–Br bond to generate a fluorovinyl Michael acceptor.
Causality of Experimental Choices: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because its non-nucleophilic, sterically hindered nature prevents competing S_N2 displacement of the bromide. The vicinal fluorine atom directs the regioselectivity of the E2 elimination by increasing the acidity of the adjacent benzylic proton.
Step-by-Step Procedure:
-
Preparation: Dissolve 3-BFEP (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add DBU (1.5 mmol, 1.5 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4 hours.
-
Self-Validating Checkpoint: Monitor the reaction via ¹⁹F NMR of an unpurified aliquot. The successful elimination is validated by the disappearance of the aliphatic C–F signal (typically around -180 ppm to -190 ppm) and the emergence of a vinylic C–F signal (typically shifted downfield to roughly -110 ppm to -120 ppm).
-
Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with DCM (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the fluorovinyl product.
Fig 2. Divergent late-stage functionalization pathways for 3-BFEP.
Protocol 2: In Vitro Metabolic Stability Assay (HLM)
To empirically validate the metabolic shielding provided by the fluorine atom, this protocol assesses Phase I oxidative metabolism.
Causality of Experimental Choices: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. An NADPH regenerating system is required to supply the necessary electron equivalents for CYP-mediated oxidation.
Step-by-Step Procedure:
-
Incubation Mixture: Prepare a 1.0 mL incubation mixture containing 3-BFEP (1 µM final concentration) and HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validating Controls: Run parallel incubations with Verapamil (a known high-clearance compound) as a positive control, and Warfarin (a low-clearance compound) as a negative control. If Verapamil is not rapidly degraded, the microsomes are inactive, invalidating the assay.
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Sampling: Aliquot 50 µL of the mixture at designated time points (0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an isotope-labeled internal standard (e.g., ¹³C-labeled analog or a structurally similar halogenated pyridine). The internal standard corrects for matrix effects and injection volume variations during LC-MS/MS analysis.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t½).
References
-
Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules MDPI URL:[Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Chemical Science (RSC Publishing) URL:[Link]
-
Convergent Synthesis and Protein Binding of Vicinal Difluorides by Stereodivergent C–C Bond Formation NIH PubMed Central URL:[Link]
-
Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers NIH PubMed Central URL:[Link]
Sources
Comparative analysis of 3-(2-Bromo-1-fluoroethyl)pyridine derivatives in drug discovery
The strategic incorporation of fluorine into heterocyclic scaffolds remains one of the most reliable methodologies for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a Senior Application Scientist, I frequently evaluate novel building blocks to overcome late-stage attrition caused by metabolic instability or off-target toxicities (such as hERG liability).
Among emerging electrophilic scaffolds, 3-(2-Bromo-1-fluoroethyl)pyridine and its derivatives offer a unique bifunctional advantage. By providing a highly reactive primary bromide for nucleophilic displacement alongside a benzylic fluorine, this scaffold allows medicinal chemists to simultaneously install a basic amine while profoundly modulating the physicochemical properties of the resulting molecule.
This guide provides an objective, data-driven comparative analysis of derivatives synthesized from 3-(2-Bromo-1-fluoroethyl)pyridine against their non-fluorinated and di-/tri-fluorinated counterparts, complete with validated experimental workflows.
Mechanistic Rationale: The "Dual-pKa" Modulation Effect
When 3-(2-Bromo-1-fluoroethyl)pyridine is used to alkylate a secondary amine (e.g., piperidine), the resulting derivative is a 1-(2-fluoro-2-(pyridin-3-yl)ethyl)amine. The strategic placement of the single fluorine atom at the benzylic position serves three causal functions in drug design:
-
Metabolic Shielding: The benzylic position of alkyl pyridines is highly susceptible to cytochrome P450-mediated oxidation. The strong C-F bond (approx. 105 kcal/mol) effectively blocks this metabolic hotspot.
-
Pyridine pKa Attenuation: The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the adjacent pyridine nitrogen, which can improve passive membrane permeability and reduce off-target binding[1].
-
Aliphatic Amine pKa Attenuation: Because the fluorine is also β to the newly installed aliphatic amine, it reduces the basicity of that nitrogen by approximately 1.5 to 1.7 log units[2]. This dual-pKa modulation is critical for mitigating hERG channel blockades, which are heavily driven by highly basic, lipophilic cations.
Comparative Analysis of Pyridine-Ethylamine Derivatives
To objectively evaluate the performance of the 3-(2-Bromo-1-fluoroethyl)pyridine scaffold, we compare a model derivative—1-(2-fluoro-2-(pyridin-3-yl)ethyl)piperidine —against its non-fluorinated and difluorinated alternatives.
Table 1: Physicochemical and Metabolic Comparison
| Metric / Property | Non-Fluorinated Derivative(from 3-(2-bromoethyl)pyridine) | Monofluoro Derivative(from 3-(2-bromo-1-fluoroethyl)pyridine) | Difluoro Derivative(from 3-(2-bromo-1,1-difluoroethyl)pyridine) |
| Pyridine pKa | 5.3 | 4.1 | 2.8 |
| Piperidine pKa | 9.8 | 8.2 | 6.5 |
| Lipophilicity (LogD 7.4 ) | 1.2 | 1.8 | 2.5 |
| HLM Stability (t 1/2 , min) | 18 (Rapid benzylic oxidation) | >120 (Metabolically shielded) | >120 (Metabolically shielded) |
| Synthetic Accessibility | Very High (Commercially abundant) | Moderate (Requires soft fluorination)[3] | Low (Harsh fluorination conditions) |
| Electrophilic Reactivity (S N 2) | Very Fast | Moderate (Inductive slowing by F) | Very Slow (Steric/electronic hindrance) |
Key Takeaway: The monofluoro derivative strikes the optimal balance. While the difluoro analogue completely abolishes basicity, it often drives the LogD too high, leading to poor aqueous solubility. The monofluoro scaffold provides the necessary metabolic stability and pKa tuning without drastically compromising S N 2 reactivity during library synthesis. Furthermore, fluoroethyl derivatives are highly valuable in translational medicine, frequently serving as precursors or reference standards for 18 F-PET imaging radiotracers[4].
Experimental Methodology: S N 2 Alkylation & Validation
When working with α -fluoro- β -bromo systems, the primary mode of failure is the base-catalyzed E2 elimination of hydrogen fluoride (HF) or hydrogen bromide (HBr), yielding an undesired vinyl pyridine. The following protocol is specifically engineered to suppress elimination through the use of a mild, heterogeneous base and controlled temperatures.
Protocol: Synthesis of 1-(2-fluoro-2-(pyridin-3-yl)ethyl)piperidine
Materials:
-
3-(2-Bromo-1-fluoroethyl)pyridine (1.0 eq, 1.0 mmol)
-
Piperidine (1.2 eq, 1.2 mmol)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 eq, 2.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend finely ground anhydrous K2CO3 in MeCN.
-
Causality: K2CO3 is chosen over soluble organic bases (like DBU or TEA) or strong inorganic bases (like NaH) because its heterogeneous nature keeps the effective basicity low, favoring the S N 2 substitution pathway over E2 elimination.
-
-
Reagent Addition: Add piperidine to the suspension, followed by the dropwise addition of 3-(2-Bromo-1-fluoroethyl)pyridine dissolved in 1 mL of MeCN.
-
Reaction: Seal the vial and heat the mixture to 65°C for 14 hours.
-
Causality: The inductive effect of the fluorine atom slows the S N 2 trajectory at the adjacent carbon. Heating is required, but exceeding 75°C exponentially increases the rate of defluorination.
-
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Self-Validating Analysis ( 19 F NMR): Before column chromatography, take a crude 19 F NMR in CDCl3 .
-
Validation Check: You should observe a characteristic doublet of multiplets around -180 to -190 ppm. The absence of a fluorine signal, coupled with new alkene peaks in the 1 H NMR, immediately indicates protocol failure via elimination.
-
-
Purification: Purify via flash chromatography (Silica gel, DCM:MeOH gradient) to yield the target derivative.
Workflow Visualization
The following diagram illustrates the critical path from scaffold selection through synthesis and biological validation, highlighting the divergent checks required for fluorinated building blocks.
Caption: Workflow for the synthesis and validation of fluoroethyl pyridine derivatives, emphasizing the critical 19 F NMR elimination check.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-(2-Bromo-1-fluoroethyl)pyridine and its Positional Isomers
Introduction: In the landscape of modern drug discovery and development, pyridine derivatives are ubiquitous scaffolds, valued for their versatile biological activities and synthetic tractability. The introduction of halogens, such as bromine and fluorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The compound 3-(2-Bromo-1-fluoroethyl)pyridine and its structural isomers represent a class of intermediates with significant potential. However, synthetic routes often yield mixtures of positional isomers, making unambiguous structural verification not just a regulatory formality, but a scientific necessity. Misidentification of an isomer can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This comprehensive guide provides researchers, scientists, and drug development professionals with the strategic framework and experimental data needed to confidently differentiate between the 2-, 3-, and 4-substituted positional isomers of (2-Bromo-1-fluoroethyl)pyridine. We will delve into the nuanced application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to transform spectral data into definitive structural assignments.
The Isomers in Focus
The primary challenge lies in distinguishing between the following three positional isomers. While they share the same molecular formula (C₇H₇BrFN) and mass, the electronic and steric environment of the (2-Bromo-1-fluoroethyl) side chain differs significantly based on its point of attachment to the pyridine ring, leading to distinct and predictable spectroscopic signatures.
-
2-(2-Bromo-1-fluoroethyl)pyridine (Isomer 2)
-
3-(2-Bromo-1-fluoroethyl)pyridine (Isomer 3)
-
4-(2-Bromo-1-fluoroethyl)pyridine (Isomer 4)
Comparative Spectroscopic Analysis: From Theory to Identification
The following sections dissect the predicted spectroscopic characteristics of each isomer. The causality behind these predictions is rooted in fundamental principles of chemical structure and its influence on electromagnetic and mass-to-charge properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
The aromatic region of the ¹H NMR spectrum is highly diagnostic for pyridine substitution patterns.
-
Isomer 2 (2-substituted): This isomer will display four distinct signals in the aromatic region, appearing as complex multiplets. The proton at the C6 position (ortho to the nitrogen) is expected to be the most downfield.
-
Isomer 3 (3-substituted): This isomer will also show four unique aromatic signals. The H2 proton, being adjacent to the electronegative nitrogen, will appear as a distinct downfield singlet or a narrow doublet. The H4, H5, and H6 protons will exhibit characteristic ortho, meta, and para couplings.[1][2]
-
Isomer 4 (4-substituted): Due to molecular symmetry, this isomer will exhibit a simpler aromatic pattern. The protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. This results in two distinct signals, appearing as two doublets (an AA'BB' system).
The aliphatic side chain (-CHF-CH₂Br) provides further confirmation:
-
The methine proton (-CHF-) will appear as a doublet of triplets (dt) due to a large geminal coupling to fluorine (²J_HF ≈ 45-55 Hz) and a smaller vicinal coupling to the two methylene protons (³J_HH ≈ 5-8 Hz).
-
The methylene protons (-CH₂Br) will be diastereotopic and appear as a complex multiplet, further split by coupling to both the methine proton and the fluorine atom (³J_HF).
Proton-decoupled ¹³C NMR provides a direct count of unique carbon atoms and reveals the influence of electronegative substituents.
-
Symmetry Differentiation: Isomers 2 and 3 will each show 7 distinct carbon signals (5 aromatic, 2 aliphatic). Isomer 4, owing to its symmetry, will only display 5 signals (3 aromatic, 2 aliphatic). This signal count is often the most rapid method of initial identification.
-
Carbon-Fluorine Coupling: The key diagnostic feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus.
-
The carbon directly bonded to fluorine (C HF) will appear as a large doublet (¹J_CF ≈ 170-220 Hz).
-
The adjacent methylene carbon (C H₂Br) and the pyridine carbon attached to the side chain will show smaller two-bond couplings (²J_CF ≈ 15-30 Hz).
-
¹⁹F NMR is exceptionally useful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[3]
-
Chemical Shift: Each of the three isomers will exhibit a single, distinct ¹⁹F resonance at a unique chemical shift. The electronic environment dictated by the ortho, meta, or para relationship to the ring nitrogen will directly influence the shielding of the fluorine nucleus.
-
Coupling: The ¹⁹F signal will appear as a doublet of triplets (dt) due to the large geminal coupling to the methine proton (²J_FH) and the smaller vicinal coupling to the methylene protons (³J_FH).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While many IR absorptions will be common across the isomers (e.g., C-F, C-Br stretches), the "fingerprint" region (1000-650 cm⁻¹) contains C-H out-of-plane bending vibrations that are highly characteristic of the pyridine substitution pattern.[4]
-
Isomer 2 (2-substituted): Typically shows a strong band around 750-780 cm⁻¹.
-
Isomer 3 (3-substituted): Characterized by bands near 780-820 cm⁻¹ and 680-720 cm⁻¹.
-
Isomer 4 (4-substituted): Often displays a single, strong absorption in the 800-840 cm⁻¹ region.
Mass Spectrometry (MS): Analyzing Molecular Mass and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.
-
Molecular Ion Peak: All three isomers will exhibit an identical molecular ion cluster. The presence of bromine results in a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion with an approximate 1:1 intensity ratio, which is a definitive indicator of a single bromine atom in the molecule.[5][6]
-
Fragmentation Patterns: The primary differentiation will arise from the fragmentation pathways under electron ionization (EI). The stability of the resulting carbocations is influenced by the substitution position.
-
Loss of Br•: A prominent peak corresponding to [M-Br]⁺ will be observed for all isomers.
-
Benzylic-type Cleavage: Cleavage of the C-C bond in the side chain is a likely pathway. The stability of the resulting pyridinylmethyl cation (or related fragments) will differ. For Isomer 2 and 4, the resulting fragment can be stabilized through resonance involving the nitrogen atom, potentially leading to a more abundant fragment ion compared to Isomer 3.
-
Summary of Predicted Differentiating Features
| Spectroscopic Technique | Feature | Isomer 2 (ortho) | Isomer 3 (meta) | Isomer 4 (para) |
| ¹H NMR | Aromatic Pattern | 4 complex multiplets | 4 complex multiplets | 2 doublets (symmetrical) |
| ¹³C NMR | # of Signals | 7 | 7 | 5 |
| ¹⁹F NMR | Chemical Shift | Unique δ₁ | Unique δ₂ | Unique δ₃ |
| IR Spectroscopy | C-H Out-of-Plane Bend | ~750-780 cm⁻¹ | ~780-820 & 680-720 cm⁻¹ | ~800-840 cm⁻¹ |
| Mass Spectrometry | Fragmentation | Potentially stable fragments via N-stabilization | Fragmentation pathways differ from 2- and 4-isomers | Potentially stable fragments via N-stabilization |
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring high-quality, reproducible data for confident structural assignment.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Causality: CDCl₃ is a standard, non-protic solvent suitable for many organic compounds. DMSO-d₆ is used for less soluble samples.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Parameters: Spectral width of ~16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Parameters: Spectral width of ~220 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F nucleus frequency.
-
Acquire a one-dimensional fluorine spectrum, either proton-coupled or decoupled. Causality: A coupled spectrum provides valuable J-coupling information, while a decoupled spectrum gives a single, sharp signal for easier chemical shift comparison.
-
Parameters: Wide spectral width (~200 ppm), relaxation delay of 2-5 seconds. Use an appropriate reference standard like CFCl₃ (0 ppm).
-
Caption: Workflow for NMR-based isomer identification.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal. Causality: This step is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
After acquisition, clean the crystal thoroughly.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Set up the GC with a suitable column (e.g., a non-polar DB-5 or similar).
-
Program the oven temperature to ensure separation of any potential impurities and elution of the compound of interest.
-
Set the mass spectrometer to Electron Ionization (EI) mode at 70 eV. Causality: 70 eV is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to library data.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for that peak, looking for the molecular ion cluster and key fragment ions.
-
Compare the fragmentation patterns of the different isomers.
-
Caption: Overall strategy for spectroscopic differentiation.
Conclusion
The structural elucidation of positional isomers like 2-, 3-, and 4-(2-Bromo-1-fluoroethyl)pyridine is a quintessential challenge in chemical and pharmaceutical development. A multi-technique spectroscopic approach, grounded in a solid theoretical framework, is essential for success. While each technique provides valuable pieces of the puzzle, it is the synergistic integration of ¹H, ¹³C, ¹⁹F NMR, IR, and MS data that enables absolute confidence in structural assignment. By following the predictive models and robust experimental protocols outlined in this guide, researchers can navigate the complexities of isomer differentiation with precision and efficiency.
References
- Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI JOURNAL.
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. ijres.org.
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]
-
19Flourine NMR. University of Ottawa. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. UC Santa Barbara. Available at: [Link]
-
Supporting Information for manuscript. The Royal Society of Chemistry. Available at: [Link]
-
Pyridine, 3-bromo-, 1-oxide. NIST WebBook. Available at: [Link]
-
Pyridine, 3-bromo-. NIST WebBook. Available at: [Link]
-
3-Bromopyridine. PubChem. Available at: [Link]
-
Pyridine, 3-bromo-. NIST WebBook. Available at: [Link]
-
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
Sources
A Comprehensive Guide to the Proper Disposal of 3-(2-Bromo-1-fluoroethyl)pyridine
Hazard Profile and Core Disposal Principles
3-(2-Bromo-1-fluoroethyl)pyridine is a halogenated pyridine derivative. Due to its chemical structure, it must be regarded as a hazardous substance requiring specialized disposal. The core hazards stem from its components:
-
Pyridine Ring: Pyridine and its derivatives are often flammable, toxic, and harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Bromine and Fluorine (Halogens): Halogenated organic compounds present significant health and environmental risks.[4][5] They can be toxic, corrosive, and persist in the environment if not properly destroyed.[4][5][6]
Given these characteristics, the following principles are fundamental to its disposal:
-
Never dispose of 3-(2-Bromo-1-fluoroethyl)pyridine or its waste solutions down the drain.[7]
-
Always treat this compound and any contaminated materials as hazardous waste.[8][9]
-
Segregate this waste stream as "Halogenated Organic Waste" to ensure it is routed to the correct final disposal method.[4][10]
-
Minimize waste generation by ordering only the necessary quantities of the chemical and maintaining a clear inventory.[8][11]
Personal Protective Equipment (PPE) for Handling and Disposal
Before handling the chemical or its waste, it is imperative to don the appropriate PPE. The rationale behind each piece of equipment is to create a barrier against the specific hazards posed by halogenated organic compounds.[6]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may be required for larger quantities. | Protects against splashes and irritating vapors.[12][13] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be used only for incidental contact, if at all. Always consult the glove manufacturer's compatibility chart. | Prevents skin absorption, which is a primary route of exposure for many organic compounds.[1][13] |
| Body Protection | A fully-buttoned laboratory coat. For significant spill risk, a chemical-resistant apron or suit is recommended. | Protects against incidental contact and contamination of personal clothing.[14] |
| Respiratory Protection | All handling should occur within a certified chemical fume hood to prevent inhalation of vapors.[1] Respirators may be needed for spill cleanup outside of a hood but require proper fit-testing and training.[12][14] | Halogenated organic vapors can be toxic and irritating to the respiratory system.[5] |
Step-by-Step Disposal Protocol
The disposal of 3-(2-Bromo-1-fluoroethyl)pyridine is a multi-stage process that begins at the point of generation and ends with certified destruction.
Phase 1: Waste Collection at the Point of Generation
This phase occurs at the lab bench within a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[8][11]
-
Select a Compatible Waste Container:
-
Use a sealable, airtight container made of chemically resistant material, such as a glass bottle or carboy.[1][7] High-density polyethylene may also be suitable for some solutions, but glass is generally preferred for halogenated organic waste.
-
Ensure the container has a secure, threaded cap to prevent leaks and the escape of vapors.[10]
-
-
Properly Label the Waste Container:
-
The container must be labeled before the first drop of waste is added .[10]
-
The label must, at a minimum, include the words "Hazardous Waste" .[15][16]
-
List all chemical constituents by their full name (e.g., "Waste 3-(2-Bromo-1-fluoroethyl)pyridine in Methanol"). Do not use abbreviations or chemical formulas.[10]
-
Indicate the specific hazard(s) using pictograms or written warnings (e.g., "Toxic," "Flammable").[15][16]
-
-
Collect the Waste:
Phase 2: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) office.
-
Control Vapors and Ignition Sources: Eliminate all sources of ignition (e.g., open flames, hot plates, electrical equipment).[12][17] Ensure ventilation is adequate, typically by running the chemical fume hood.
-
Don Appropriate PPE: Wear the full PPE ensemble as detailed in the table above.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[1][18] Do not use combustible materials like paper towels or sawdust.[13]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For Large Spills: For spills larger than what can be safely handled by lab personnel, evacuate the area, secure it, and contact your institution's emergency response or EHS team immediately.[14]
Phase 3: Storage and Removal
-
Satellite Accumulation Area (SAA) Storage:
-
Store the sealed and labeled waste container in its designated SAA, which must be at or near the point of generation.[8][11]
-
Ensure the SAA is away from incompatible materials, such as strong oxidizing agents and acids.[1]
-
Do not exceed the SAA storage limits, which are typically a maximum of 55 gallons of hazardous waste.[8][11]
-
-
Requesting Pickup:
-
Once the container is full or is no longer being used, arrange for pickup through your institution's EHS office or by completing a chemical collection request form.[1][7]
-
EHS personnel will transport the waste from the SAA to a Central Accumulation Area (CAA) for temporary storage before it is picked up by a licensed vendor.[15]
-
Phase 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of 3-(2-Bromo-1-fluoroethyl)pyridine must be handled by a licensed hazardous waste disposal company.[7]
-
Incineration: The recommended and most common disposal method for pyridine and other halogenated organic compounds is high-temperature incineration (e.g., rotary kiln or liquid injection incineration).[7][9] This process ensures the complete destruction of the hazardous molecule, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle of 3-(2-Bromo-1-fluoroethyl)pyridine waste from the laboratory to final disposal.
Caption: Waste Disposal Workflow for 3-(2-Bromo-1-fluoroethyl)pyridine.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
- ECHEMI. (n.d.). 3-BroMo-5-fluoro-2-Methyl-pyridine SDS, 1211542-29-8 Safety Data Sheets.
- Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Fisher Scientific. (2009, October 2). 4 - SAFETY DATA SHEET.
- (n.d.). Bromine Safety & Standard Operating Procedures.
- Rutgers University. (n.d.). Bromine.
- YouTube. (2024, June 6). Bromination safety.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- NextSDS. (n.d.). 3-bromo-2-(1,1-difluoroethyl)pyridine — Chemical Substance Information.
- Fisher Scientific. (2025, December 18). 3 - SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- CAMEO Chemicals - NOAA. (n.d.). Halogenated Organic Compounds.
- NextSDS. (n.d.). 2-bromo-3-(1,1-difluoroethyl)pyridine — Chemical Substance Information.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. thermofishersci.in [thermofishersci.in]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. dollycorporation.com [dollycorporation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. odu.edu [odu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. echemi.com [echemi.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
